molecular formula C9H5ClO2S B181881 3-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 21211-22-3

3-Chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B181881
CAS No.: 21211-22-3
M. Wt: 212.65 g/mol
InChI Key: HJTMIYKPPPYDRJ-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClO2S and its molecular weight is 212.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H5ClO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTMIYKPPPYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10308665
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Molecular Weight

212.65 g/mol
Source PubChem
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CAS No.

21211-22-3
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Record name 3-chloro-1-benzothiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21211-22-3

This technical guide provides a comprehensive overview of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic profile, synthesis protocols, biological significance, and safety information.

Chemical and Physical Properties

This compound is a white, solid organic compound.[1] Its structure features a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 2-position makes it a valuable and reactive intermediate for chemical synthesis.[1] The carboxylic acid functional group, in particular, allows for straightforward derivatization, facilitating its use as a building block for more complex molecules in pharmaceuticals, agrochemicals, and dyes.[1][2]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 21211-22-3 [1][3][4][5]
Molecular Formula C₉H₅ClO₂S [1][3][4][5]
Molecular Weight 212.65 g/mol [4][5]
Appearance White powder / Solid [1][3]
Melting Point 267-273 °C [1][2]
Purity ≥ 97% (HPLC) [1]
InChI Key HJTMIYKPPPYDRJ-UHFFFAOYSA-N [3][4]
SMILES O=C(O)c1sc2ccccc2c1Cl [4]
LogP (Octanol/Water) 3.253 (Crippen Method) [4]
Water Solubility (log₁₀ws) -3.78 (Crippen Method) [4]

| Storage Conditions | 0-8°C |[1][6] |

Spectroscopic Profile

While specific spectra for this compound are not publicly available in the search results, a theoretical spectroscopic profile can be predicted based on its chemical structure and general principles.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR Carboxylic Acid Proton (-COOH) ~12-13 ppm (singlet, broad)[7]
Aromatic Protons (Ar-H) ~7.4-8.1 ppm (multiplets)
¹³C NMR Carbonyl Carbon (-COOH) ~165-170 ppm[7]
Aromatic & Thiophene Carbons ~120-140 ppm
FT-IR O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (very broad)[7]
C=O Stretch (Carboxylic Acid) 1680-1710 cm⁻¹ (strong)[7][8]
C=C Stretch (Aromatic) 1500, 1600 cm⁻¹ (two bands)[8]

| Mass Spec (MS) | [M]+ (Molecular Ion) | m/z ≈ 212 (for ³⁵Cl), 214 (for ³⁷Cl) |

Synthesis and Derivatization

This compound is a key synthetic intermediate. Its value lies in its ability to be converted into a variety of other molecules, such as amides, esters, and more complex heterocyclic systems.

G cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization Pathways CinnamicAcid Cinnamic Acid ThionylChloride Thionyl Chloride, Pyridine CarbonylChloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride CinnamicAcid->CarbonylChloride Reflux Hydrolysis Hydrolysis (e.g., H₂O) TargetAcid 3-Chlorobenzo[b]thiophene- 2-carboxylic acid CarbonylChloride->TargetAcid Thiosemicarbazide Thiosemicarbazide, POCl₃ Thiadiazole 5-(3-chlorobenzo[b]thiophen-2-yl) -1,3,4-thiadiazol-2-ylamine TargetAcid->Thiadiazole Condensation AminoBenzoicAcid 2-Amino-5-methyl- benzoic acid, CDI Oxazinone 2-benzo[b]thiophen-2-yl-6- methylbenzo[d][1,3]oxazin-4-one TargetAcid->Oxazinone Reaction

Caption: Synthesis and derivatization of this compound.
Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (Precursor) [9]

This protocol describes the synthesis of the acyl chloride, which can be subsequently hydrolyzed to the target carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (0.5 mol), chlorobenzene (300 ml), and pyridine (0.05 mol).

  • Addition of Reagent: To the stirred mixture, add thionyl chloride (0.77 mol).

  • Reflux: Heat the mixture to reflux and maintain for 48 hours.

  • Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used in the next step.

Protocol 2: Synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine (Derivative Example) [2]

This protocol demonstrates the conversion of the title compound into a biologically relevant thiadiazole derivative.

  • Reaction Setup: Combine this compound with thiosemicarbazide in a suitable reaction vessel.

  • Dehydrating Agent: Add phosphorus oxychloride (POCl₃) to the mixture, which acts as a condensing and cyclizing agent.

  • Reaction: The specific reaction conditions (temperature, time) would need to be optimized, but typically this involves heating the mixture.

  • Isolation: Upon completion, the reaction is quenched, and the solid product is isolated by filtration, washed, and purified, typically by recrystallization.

Biological Activity and Applications

This compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, cancer, and microbial infections.[1]

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been studied for its therapeutic effects. Research shows that BT2 can alleviate ulcerative colitis (UC) in mouse models.[10][11] The proposed mechanism involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation, which is associated with the catabolism of branched-chain amino acids (BCAAs).[10][11][12] This intervention reduces the production of pro-inflammatory cytokines (IL-6, IL-9) and increases anti-inflammatory cytokines (IL-10), thereby mitigating colonic inflammation and pathological damage.[10][11] Furthermore, BT2 treatment was found to modulate the gut microbiota, restoring a healthier balance.[12]

G BT2 3,6-dichloro-benzo[b]thiophene- 2-carboxylic acid (BT2) BCAA Branched-Chain Amino Acid (BCAA) Catabolism BT2->BCAA Inhibits mTORC1 mTORC1 Activation BT2->mTORC1 Suppresses BCAA->mTORC1 Promotes Inflammation Pro-inflammatory Cytokines (IL-6, IL-9) mTORC1->Inflammation Upregulates AntiInflammation Anti-inflammatory Cytokines (IL-10) mTORC1->AntiInflammation Downregulates UC Ulcerative Colitis Amelioration Inflammation->UC AntiInflammation->UC G Induction Induce Colitis in Mice (3.5% DSS in drinking water for 7 days) Treatment Daily Oral Gavage - Vehicle Control - Test Compound (e.g., BT2) - Positive Control (SASP) Induction->Treatment Monitoring Daily Monitoring - Body Weight - Stool Consistency - Hematochezia (Calculate DAI Score) Treatment->Monitoring Sacrifice Sacrifice on Day 8 Monitoring->Sacrifice Analysis Tissue & Serum Analysis - Colon Length & Histology (H&E) - Cytokine Levels (Flow Cytometry) - Protein Analysis (Western Blot) - Microbiota (16S Sequencing) Sacrifice->Analysis

References

Technical Guide: Physicochemical Properties of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS No: 21211-22-3). This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials, making a thorough understanding of its properties essential for its application in research and development.[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For clarity, both experimentally determined and computationally predicted values are presented where available.

PropertyValueSource
Molecular Formula C₉H₅ClO₂S[1][2][3]
Molecular Weight 212.65 g/mol [1][2]
Melting Point 267-273 °C[1]
Boiling Point Data not available
pKa Data not available
logP (Octanol/Water Partition Coefficient) 3.253 (Calculated)[4]
Water Solubility (log₁₀ws) -3.78 (Calculated, mol/L)[4]
Appearance White to light yellow powder/crystal[1]
Purity ≥ 97% (HPLC)[1]

Spectroscopic and Analytical Data

A summary of available spectroscopic data for the characterization of this compound is provided below. This information is critical for compound identification and purity assessment.

Spectroscopic DataAvailability
¹H NMR Available[5]
¹³C NMR Available[5]
Mass Spectrometry (MS) Available[5]
Infrared (IR) Spectroscopy Available[5]
UV-Visible Spectroscopy UV-visible diffuse reflectance spectra of the ligand have been reported.[6]

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties of carboxylic acids, adaptable for this compound, are outlined below.

Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

A precursor to this compound and its derivatives can be synthesized from cinnamic acid. A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours. Excess thionyl chloride is subsequently removed.[7]

Melting Point Determination

The melting point of this compound is determined using the open capillary method.[7] The sample is packed into a capillary tube, which is then heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

General Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as the internal standard.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample is typically prepared as a KBr pellet.[7] Characteristic peaks for carboxylic acids include a broad O-H stretch (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and a C-O stretch (around 1200-1300 cm⁻¹).[8][9]

  • Mass Spectrometry (MS) : Mass spectra can be recorded using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives, a common application of this compound in research.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Cinnamic Acid) reaction Chemical Reaction (e.g., with Thionyl Chloride) start->reaction workup Work-up and Purification (e.g., Recrystallization) reaction->workup product 3-Chlorobenzo[b]thiophene -2-carboxylic Acid Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (e.g., HPLC) product->purity

Synthesis and Characterization Workflow

Biological and Pharmaceutical Relevance

This compound serves as a versatile building block in medicinal chemistry.[1] Its derivatives have been investigated for a range of biological activities, including:

  • Anticancer Agents : Platinum(IV) complexes incorporating this compound have shown significant anticancer activity against cell lines such as A2780.[6]

  • Antimicrobial Agents : This compound is a key intermediate in the development of novel anti-inflammatory and antimicrobial agents.[1]

  • Other Pharmaceutical Applications : It is utilized in the synthesis of pharmaceuticals targeting inflammatory diseases.[1]

While the direct biological signaling pathways of the parent compound are not extensively documented, its utility as a scaffold in drug discovery highlights its importance in the development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological relevance of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueReferences
Molecular Formula C₉H₅ClO₂S[1][2][3][4][5]
Molecular Weight 212.66 g/mol [1]
212.65 g/mol [3][4][5]
CAS Number 21211-22-3[2][3][4][5]
Appearance White to solid powder[1][2]
Melting Point 267-273 °C[1]
268-272 °C[4][6]
Purity ≥ 97% (HPLC)[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzothiophene derivatives are critical for reproducibility and further development. The following sections outline relevant experimental procedures.

Synthesis of Benzothiophene Carboxylic Acid Derivatives

1. Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids via Ester Hydrolysis

This protocol describes a general method for obtaining benzo[b]thiophene-2-carboxylic acids from their corresponding ethyl esters.

  • Step 1: Reaction Setup

    • Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.

    • Add a 3N aqueous solution of sodium hydroxide (2 equivalents) to the solution.

  • Step 2: Reaction Execution

    • Stir the resulting mixture at room temperature overnight.

  • Step 3: Work-up and Isolation

    • Concentrate the reaction mixture under vacuum to remove the ethanol.

    • Dilute the residue with water.

    • Acidify the aqueous solution with 1N hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Extract the product with ethyl acetate.

    • Dry the organic phase over sodium sulfate (Na₂SO₄).

    • Concentrate the dried organic phase under vacuum to yield the final product, 6-chlorobenzo[b]thiophene-2-carboxylic acid.[7]

2. Synthesis of 3-chlorobenzo[b]thiophene-2-carbonylchloride

This procedure details the synthesis of the acyl chloride derivative, a reactive intermediate for further chemical modifications.[8]

  • Step 1: Reaction Mixture Preparation

    • Combine cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml).

  • Step 2: Reflux

    • Heat the stirred mixture at reflux for 48 hours.

  • Step 3: Purification

    • Remove the excess thionyl chloride. The resulting compound is 3-chlorobenzo[b]thiophene-2-carbonylchloride.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with standards showing ≥ 97% purity.[1]

  • Spectroscopic Methods: The structural elucidation is confirmed using various spectroscopic methods. Detailed spectra including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available for this compound.[9]

Biological Pathway Visualization

Derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated for their therapeutic potential. For instance, the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway.[10][11] The following diagram illustrates a hypothetical mechanism by which a benzothiophene derivative could modulate this critical cellular pathway.

mTORC1_Inhibition_Pathway cluster_extracellular Extracellular Signals cluster_cell Cellular Response Growth_Factors Growth Factors / Nutrients Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Inflammation Inflammation mTORC1->Inflammation Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Benzothiophene 3-Chlorobenzo[b]thiophene- 2-carboxylic acid Derivative Benzothiophene->mTORC1 Inhibits

Hypothetical inhibition of the mTORC1 signaling pathway.

References

A Comprehensive Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic Acid: Physicochemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, including its melting point and solubility. It further details standardized experimental protocols for the determination of these properties and explores a relevant biological signaling pathway, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing a ready reference for laboratory applications.

Table 1: Melting Point of this compound

PropertyValueSource
Melting Point265 - 273 °C[1][2][3]

Table 2: Solubility of this compound

PropertyValueMethodSource
Water Solubility (log10ws)-3.78 mol/LCrippen Method[4]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research. The following sections detail standardized methodologies for measuring the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines the capillary method, a widely used and reliable technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.[2][5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached. A rapid initial heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5]

  • Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions. The following qualitative method provides a systematic approach to solubility testing.

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Initial Solvent Test (Water): Approximately 25 mg of the compound is placed in a test tube, and 0.75 mL of water is added in portions. The tube is shaken vigorously after each addition.[3] The compound is classified as soluble or insoluble.

  • Solubility in Organic Solvents: If the compound is water-insoluble, its solubility in a non-polar organic solvent like diethyl ether is tested using the same procedure.[3]

  • Acid-Base Solubility Tests: The solubility in aqueous acidic and basic solutions provides information about the functional groups present.

    • 5% NaOH and 5% NaHCO₃: For water-insoluble compounds, solubility is tested in 5% NaOH and 5% NaHCO₃ solutions. Solubility in NaOH indicates an acidic compound. Solubility in the weaker base, NaHCO₃, suggests a strongly acidic functional group, such as a carboxylic acid.[3][6]

    • 5% HCl: If the compound is insoluble in water and basic solutions, its solubility in 5% HCl is determined. Solubility in acid indicates the presence of a basic functional group, such as an amine.[3][6]

  • Solubility in Concentrated Acid: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid is tested. This can indicate the presence of functional groups that can be protonated by a strong acid, such as alkenes, alkynes, alcohols, ketones, and esters.[6]

Synthesis and Biological Activity

This compound serves as a valuable building block in organic synthesis and is a scaffold for molecules with potential biological activity.

Synthesis Pathway

A common synthetic route to this compound starts from cinnamic acid. The key transformation involves a reaction with thionyl chloride in the presence of a catalyst.[7][8]

Synthesis_Pathway cinnamic_acid Cinnamic Acid product 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride cinnamic_acid->product Reaction thionyl_chloride Thionyl Chloride (SOCl₂) Pyridine final_product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid product->final_product Hydrolysis hydrolysis Hydrolysis

Caption: Synthesis of this compound.

Biological Signaling Pathway: Inhibition of mTORC1

While research on the specific biological activity of this compound is ongoing, studies on a closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), have demonstrated its potential to modulate key cellular signaling pathways. BT2 has been shown to alleviate ulcerative colitis by suppressing the activation of the mammalian target of rapamycin complex 1 (mTORC1).[9][10][11] This pathway is a central regulator of cell growth, proliferation, and metabolism.

mTORC1_Inhibition BCAA Branched-Chain Amino Acids (BCAA) mTORC1 mTORC1 Activation BCAA->mTORC1 Promotes Inflammation Pro-inflammatory Cytokines mTORC1->Inflammation Leads to CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes BT2 3,6-dichlorobenzo[b]thiophene- 2-carboxylic acid (BT2) BT2->mTORC1 Inhibits UC Ulcerative Colitis Amelioration BT2->UC Results in

Caption: Inhibition of the mTORC1 signaling pathway by a benzothiophene derivative.

References

1H and 13C NMR spectral data of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, substituted with both a chloro and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, along with the necessary experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift trends in similar compounds, such as substituted benzo[b]thiophenes and benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-47.9 - 8.1d7.5 - 8.5
H-77.8 - 8.0d7.5 - 8.5
H-57.4 - 7.6t7.0 - 8.0
H-67.4 - 7.6t7.0 - 8.0
COOH12.0 - 13.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O162 - 165
C-3a138 - 141
C-7a135 - 138
C-3132 - 135
C-2130 - 133
C-5128 - 131
C-6125 - 128
C-4123 - 126
C-7121 - 124

Solvent: DMSO-d₆

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following section outlines a typical experimental methodology.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton's tendency to exchange with residual water in other solvents.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 14 ppm is typically sufficient.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Visualizations

Molecular Structure and Atom Numbering

To facilitate the interpretation of the NMR data, the following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering scheme.

Caption: Molecular structure of this compound with atom numbering.

General NMR Experimental Workflow

The logical flow of a typical NMR experiment, from sample preparation to final data analysis, is depicted in the following workflow diagram.

nmr_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading A->B C Instrument Setup (Locking and Shimming) B->C D Parameter Optimization (Pulse Width, Receiver Gain) C->D E Data Acquisition (¹H and ¹³C FID) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Chemical Shift, Integration, Coupling Constants) F->G H Structure Elucidation G->H

Caption: A generalized workflow for conducting an NMR experiment.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Chlorobenzo[b]thiophene-2-carboxylic acid. Due to the absence of a publicly available, complete experimental spectrum for this specific compound, this document compiles predicted absorption data based on the characteristic vibrational frequencies of its constituent functional groups. The information herein is derived from established spectroscopic principles and data from analogous compounds, serving as a robust reference for spectral interpretation and compound verification.

Molecular Structure and Expected Spectral Features

This compound is a polyfunctional molecule containing a benzothiophene core, a carboxylic acid group, and a chlorine substituent. Each of these components gives rise to characteristic absorption bands in the infrared spectrum. The key functional groups to be identified are:

  • Carboxylic Acid: O-H, C=O, and C-O bonds.

  • Aromatic System: Aryl C-H and C=C bonds of the fused benzene ring.

  • Thiophene Ring: C-S bond vibrations.

  • Halogen Substituent: C-Cl bond.

The presence of hydrogen bonding, particularly the formation of carboxylic acid dimers in the solid state, is expected to have a significant influence on the spectrum, most notably causing pronounced broadening of the O-H stretching band.

Predicted Infrared Absorption Data

The following table summarizes the predicted quantitative data for the key vibrational modes of this compound. These ranges are compiled from general spectroscopic tables and data for structurally related molecules such as benzoic acid and thiophene derivatives.[1][2][3][4][5]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300 - 2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid
~3100 - 3000Medium to WeakC-H StretchAromatic (Benzene Ring)
~1710 - 1680Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
~1600 - 1450Medium to Weak (multiple bands)C=C Stretch (in-ring)Aromatic (Benzene Ring)
~1440 - 1395MediumO-H Bend (in-plane)Carboxylic Acid
~1320 - 1210StrongC-O StretchCarboxylic Acid
~950 - 910Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid
~850 - 550Medium to StrongC-Cl StretchAryl Halide
~710 - 690MediumC-S StretchThiophene Ring

Interpretation of Key Spectral Regions

  • O-H Stretching Region (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad and intense absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding.[1] This band is so broad that it often overlaps with the aromatic and aliphatic C-H stretching vibrations.[1]

  • C=O Stretching Region (1710 - 1680 cm⁻¹): A strong, sharp peak is expected for the carbonyl (C=O) stretch. Because the carboxylic acid is conjugated with the benzothiophene ring system, the frequency is lowered and typically appears between 1710 and 1680 cm⁻¹.[2]

  • Aromatic Region (3100 - 3000 cm⁻¹ and 1600 - 1450 cm⁻¹): Weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[3] Multiple bands of medium intensity between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C in-ring stretching vibrations of the benzene ring.[3]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. Key vibrations include the strong C-O stretch and the in-plane O-H bend of the carboxylic acid group.[1][2] Furthermore, the C-Cl stretching vibration is expected to appear in the lower frequency portion of this region, typically between 850 and 550 cm⁻¹.[5] Vibrations associated with the C-S bond of the thiophene ring are also found here. The pattern of C-H out-of-plane bending bands can also give clues about the substitution pattern of the aromatic ring.

Experimental Protocols for Infrared Spectroscopy

As this compound is a solid at room temperature, specific sample preparation techniques are required to obtain a high-quality IR spectrum.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a common and reliable method for obtaining the IR spectrum of a solid sample.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with dies

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3)[6]

Procedure:

  • Grinding: Place approximately 1-2 mg of the solid sample and about 200 mg of dry KBr powder into a clean agate mortar.

  • Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, rapid alternative that requires minimal sample preparation.

Procedure:

  • Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure anvil to press the sample firmly and evenly against the crystal surface, ensuring good contact.

  • Spectrum Acquisition: Collect the IR spectrum. The instrument's software will automatically perform the ATR correction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an IR spectrum using the KBr pellet method.

IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis start Start: Obtain Solid Sample & Dry KBr grind Grind Sample and KBr in Agate Mortar start->grind load_die Load Powder into Pellet Die grind->load_die press Apply Pressure (7-10 tons) load_die->press pellet Form Transparent KBr Pellet press->pellet place_sample Place Pellet in Spectrometer Holder pellet->place_sample sample_scan Run Sample Scan (Acquire Spectrum) place_sample->sample_scan bg_scan Run Background Scan (Empty Beam) bg_scan->place_sample process Process Data (Baseline & ATR Correction if needed) sample_scan->process result Final IR Spectrum process->result

References

Mass Spectrometry Analysis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research.[1] This document outlines predicted fragmentation patterns, detailed experimental protocols, and relevant biological pathway context to support research and development activities.

Predicted Mass Spectrometry Data

The mass spectral analysis of this compound is anticipated to reveal a distinct fragmentation pattern upon ionization. The molecular weight of this compound is 212.65 g/mol , with a molecular formula of C₉H₅ClO₂S.[2][3][4] Due to the presence of a chlorine atom, the mass spectrum is expected to show a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of aromatic carboxylic acids in a mass spectrometer typically proceeds through the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3][5][6] Based on these principles and the structure of this compound, the following table summarizes the predicted major ions.

m/z (mass-to-charge ratio) Proposed Fragment Structure Interpretation
212/214[C₉H₅³⁵ClO₂S]⁺ / [C₉H₅³⁷ClO₂S]⁺Molecular Ion (M⁺)
195/197[C₉H₄³⁵ClOS]⁺ / [C₉H₄³⁷ClOS]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
167/169[C₉H₄³⁵ClS]⁺ / [C₉H₄³⁷ClS]⁺Loss of a carboxyl group (•COOH) from the molecular ion.
132[C₈H₄S]⁺Subsequent loss of a chlorine atom from the [C₉H₄ClS]⁺ fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section details a general protocol for the analysis of this compound using an Electron Ionization Mass Spectrometer.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities in the mass spectrum.[1]

  • Sample State: The compound is a solid at room temperature.[3]

  • Method 1: Direct Insertion Probe (DIP):

    • Place a small amount (microgram to nanogram range) of the solid sample into a clean capillary tube.

    • Insert the capillary tube into the direct insertion probe of the mass spectrometer.

  • Method 2: Solution Injection (if coupled with GC):

    • Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the range of 10-100 µg/mL.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before introduction into the instrument.

2.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Ion Source Temperature: 200-250 °C (to ensure volatilization of the sample).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: m/z 50-300 (to cover the molecular ion and expected fragments).

  • Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet.

2.3. Data Acquisition and Analysis

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over the specified m/z range.

  • Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak.

  • Analyze the fragmentation pattern to identify major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and known fragmentation rules for aromatic carboxylic acids and thiophene derivatives to confirm the structure.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway, a general experimental workflow for mass spectrometry, and a relevant signaling pathway where a similar compound is implicated.

Fragmentation_Pathway M [M]⁺• m/z = 212/214 This compound F1 [M - OH]⁺ m/z = 195/197 M->F1 - •OH F2 [M - COOH]⁺• m/z = 167/169 M->F2 - •COOH F3 [C₈H₄S]⁺• m/z = 132 F2->F3 - Cl•

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Sample (this compound) Dissolve Dissolution in Volatile Solvent (optional) Sample->Dissolve Introduction Sample Introduction (Direct Probe or GC) Dissolve->Introduction Ionization Ionization (Electron Ionization, 70 eV) Introduction->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General experimental workflow for mass spectrometry analysis.

While no specific signaling pathway has been elucidated for this compound itself, a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1). The following diagram illustrates a simplified overview of the mTORC1 signaling pathway.

mTORC1_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 BT2 3,6-dichlorobenzo[b]thiophene- 2-carboxylic acid (BT2) BT2->mTORC1 Suppression Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream CellGrowth Cell Growth & Proliferation Downstream->CellGrowth

Caption: Simplified mTORC1 signaling pathway and the inhibitory role of a related compound.

References

Navigating the Synthesis and Biological Landscape of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, known biological activities, and general crystallographic methodologies pertinent to 3-Chlorobenzo[b]thiophene-2-carboxylic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Initial investigations into the crystal structure of this compound and its derivatives have revealed a notable absence of publicly available crystallographic data. Despite extensive searches of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), specific details regarding unit cell parameters, space groups, and other atomic coordinates for these compounds have not been reported. This technical guide, therefore, pivots to provide a comprehensive overview of the existing knowledge surrounding these compounds, focusing on their synthesis, biological significance, and the general experimental procedures used in crystal structure determination.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their study, enabling the exploration of their chemical and biological properties. Several synthetic routes have been reported in the literature, often starting from commercially available precursors.

A common method for the synthesis of the core scaffold involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine in a chlorobenzene medium. This reaction yields 3-chlorobenzo[b]thiophene-2-carbonylchloride, which can then be further modified.[1] For instance, reaction with hydrazine hydrate can produce 3-chlorobenzo[b]thiophene-2-carbohydrazide.[2]

Another approach involves the electrophilic cyclization of 2-alkynyl thioanisoles. This method utilizes sodium halides as the source of the electrophilic halogen, reacting with copper(II) sulfate in ethanol to produce 3-halo substituted benzo[b]thiophenes in high yields.[3]

Derivatives can be readily prepared from the carboxylic acid or carbonyl chloride intermediates. For example, amides can be synthesized by reacting 3-chlorobenzo[b]thiophene-2-carbonylchloride with various amines.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_derivatives Derivatives Cinnamic Acid Cinnamic Acid Reaction Mixture Reaction Cinnamic Acid->Reaction Mixture Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Mixture Pyridine Pyridine Pyridine->Reaction Mixture 3-Chlorobenzo[b]thiophene-2-carbonylchloride 3-Chlorobenzo[b]thiophene-2-carbonylchloride Amine Reaction Amidation 3-Chlorobenzo[b]thiophene-2-carbonylchloride->Amine Reaction Amines Hydrazine Reaction Hydrazinolysis 3-Chlorobenzo[b]thiophene-2-carbonylchloride->Hydrazine Reaction Hydrazine Hydrate Amide Derivatives Amide Derivatives Hydrazide Derivatives Hydrazide Derivatives Reaction Mixture->3-Chlorobenzo[b]thiophene-2-carbonylchloride Amine Reaction->Amide Derivatives Hydrazine Reaction->Hydrazide Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. For instance, a series of 3-halobenzo[b]thiophenes were synthesized and evaluated for their antibacterial and antifungal activities.[3] Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[3]

Furthermore, acylhydrazone derivatives of benzo[b]thiophene have been synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA).[4] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin and daptomycin-resistant isolates.[4]

Anti-inflammatory and Other Activities

A notable derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation and regulating intestinal microbiota.[5] This highlights the potential of these compounds in treating inflammatory disorders. The proposed mechanism involves the modulation of inflammatory cytokine levels and the expression of cyclooxygenase-2 (COX-2).

The following diagram illustrates the proposed signaling pathway affected by 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) in the context of ulcerative colitis.

Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus mTORC1 Activation mTORC1 Activation Inflammatory Stimulus->mTORC1 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines mTORC1 Activation->Pro-inflammatory Cytokines COX-2 Expression COX-2 Expression mTORC1 Activation->COX-2 Expression Ulcerative Colitis Ulcerative Colitis Pro-inflammatory Cytokines->Ulcerative Colitis COX-2 Expression->Ulcerative Colitis BT2 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid BT2->mTORC1 Activation Inhibits Crystallography_Workflow Compound Synthesis Compound Synthesis Crystallization Crystallization Compound Synthesis->Crystallization Crystal Selection Crystal Selection Crystallization->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting X-ray Data Collection X-ray Data Collection Crystal Mounting->X-ray Data Collection Data Processing Data Processing X-ray Data Collection->Data Processing Structure Solution Phase Problem Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

References

Theoretical and Computational Insights into 3-Chlorobenzo[b]thiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Leveraging computational modeling, primarily through Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, and electronic properties. This guide is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the benzo[b]thiophene scaffold.

Introduction

This compound is a versatile heterocyclic compound featuring a chlorinated benzothiophene core. This structural motif enhances its chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1] Its derivatives have also been investigated for their potential in treating breast cancer by targeting the estrogen receptor alpha (ERα).[2] Understanding the fundamental molecular properties of this compound through computational modeling is crucial for predicting its behavior, optimizing its synthesis, and designing new derivatives with enhanced therapeutic efficacy.

This guide details the theoretical framework for studying this compound, focusing on its optimized molecular geometry, vibrational and electronic spectra, and other key quantum chemical descriptors.

Computational Methodology

The theoretical calculations detailed in this guide are based on established computational protocols for similar heterocyclic systems. The primary method employed is Density Functional Theory (DFT), known for its balance of accuracy and computational efficiency in describing electronic structures.

Geometry Optimization

The molecular geometry of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1][3] This level of theory has been demonstrated to provide reliable geometric parameters for related organic molecules. The optimization process is carried out until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Spectroscopic Simulations
  • Vibrational Spectra (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies are typically scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional, allowing for a more accurate comparison with experimental data.[4][5]

  • NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[1][6] Calculations are performed at the B3LYP/6-311++G(d,p) level, and the chemical shifts are referenced to tetramethylsilane (TMS).

  • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra.[1] This method provides insights into the electronic transitions, including their energies and oscillator strengths.

Electronic Property Analysis
  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7][8]

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack.[9][10]

  • Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a measure of the NLO activity, is calculated to assess the potential of the molecule for applications in optoelectronics.[2][11]

Predicted Molecular Properties

The following sections present the anticipated theoretical data for this compound based on computational studies of analogous compounds.

Molecular Geometry

The optimized geometry of this compound is expected to be planar. The carboxylic acid group may exhibit intramolecular hydrogen bonding with the adjacent sulfur or chlorine atom, influencing its orientation. Key predicted bond lengths and angles are summarized in Table 1.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O~1.21
C-O~1.35
O-H~0.97
C-Cl~1.75
C-S~1.77
**Bond Angles (°) **O=C-O~122
C-O-H~107
C-C-Cl~125
C-S-C~92

Note: These values are estimations based on DFT calculations of similar benzo[b]thiophene and thiophene carboxylic acid derivatives.

Vibrational Spectroscopy

The theoretical vibrational spectrum provides a detailed assignment of the fundamental vibrational modes. Key characteristic vibrations are presented in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch~3500
C-H stretch (aromatic)~3100-3000
C=O stretch~1750
C=C stretch (aromatic)~1600-1450
C-O stretch~1300
C-Cl stretch~750
C-S stretch~700

Note: Wavenumbers are approximate and based on scaled DFT calculations for related compounds.[4]

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound and its derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
COOH~13.0
Aromatic H~7.5 - 8.5
¹³C NMR
COOH~165
C-Cl~130
Aromatic C~120 - 140

Note: Chemical shifts are referenced to TMS and are estimations based on GIAO calculations for analogous structures.[12]

Electronic Properties

The electronic properties provide insights into the reactivity and potential applications of the molecule.

Table 4: Predicted Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV
First-order Hyperpolarizability (β₀)> Urea (potential for NLO activity)

Note: Values are based on DFT calculations for similar thiophene carboxylic acids.[2] A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[13] The predicted hyperpolarizability suggests that this molecule may exhibit non-linear optical properties.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of this compound.

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc Electronic Spectra Calculation (TD-DFT) geom_opt->tddft_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop geom_params Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_params vib_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spectra nmr_spectra NMR Spectra (¹H, ¹³C) nmr_calc->nmr_spectra uv_vis UV-Vis Spectrum tddft_calc->uv_vis homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep nlo Non-Linear Optical Properties electronic_prop->nlo

Computational analysis workflow.
Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the fundamental electronic structure and the macroscopic properties of the molecule.

G cluster_core Core Computational Output cluster_properties Derived Molecular Properties cluster_applications Potential Applications electronic_structure Electronic Structure (Wavefunction, Electron Density) geometry Optimized Geometry electronic_structure->geometry spectroscopy Spectroscopic Properties (IR, Raman, NMR, UV-Vis) electronic_structure->spectroscopy reactivity Chemical Reactivity (HOMO-LUMO, MEP) electronic_structure->reactivity drug_design Drug Design (Binding Affinity, ADMET) geometry->drug_design materials Materials Science (NLO, Organic Electronics) spectroscopy->materials reactivity->drug_design reactivity->materials

Relationship of molecular properties.

Conclusion

Theoretical studies and computational modeling provide a powerful framework for understanding the intrinsic properties of this compound. The data presented in this guide, derived from DFT calculations on analogous systems, offer valuable insights into its geometry, spectroscopic signatures, and electronic characteristics. This information is instrumental for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science. Further experimental validation of these theoretical predictions will be crucial for advancing the development of novel technologies based on this promising molecular scaffold.

References

An In-depth Technical Guide on the Electronic and Steric Properties of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzo[b]thiophene-2-carboxylic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique electronic and steric characteristics, governed by the benzothiophene core, the electron-withdrawing chloro group, and the carboxylic acid functionality, make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, electronic properties, steric features, and potential biological significance of this molecule, supported by detailed experimental protocols and data analysis.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference
Molecular Formula C₉H₅ClO₂S
Molecular Weight 212.65 g/mol
CAS Number 21211-22-3[1]
Melting Point 268-272 °C
Appearance White to light yellow powder/crystal[2]
Purity ≥ 97% (HPLC)[2]

Spectroscopic Data Summary:

While specific, dedicated spectra for this compound are not widely published, data for closely related compounds and general spectroscopic principles allow for predictable characterization.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons of the benzo[b]thiophene ring system are expected in the δ 7.0-8.5 ppm region. The carboxylic acid proton will appear as a broad singlet at δ 12-13 ppm.
¹³C NMR The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm. Aromatic carbons will appear in the δ 120-140 ppm range.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), C-Cl stretch (700-800 cm⁻¹), and C-S stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) will exhibit an M+2 isotope peak with an approximate 3:1 intensity ratio, characteristic of a single chlorine atom.

Electronic Properties

The electronic nature of this compound is dictated by the interplay of the electron-donating sulfur atom in the thiophene ring and the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Acidity (pKa)
Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[3] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.

Hammett Constants for Relevant Substituents:

Substituentσ_metaσ_para
Cl0.370.23
COOH0.370.45

These values are for substituents on a benzene ring and serve as an approximation for the benzothiophene system.[4][5][6]

The positive σ values for both the chloro and carboxylic acid groups indicate their electron-withdrawing nature, which stabilizes the conjugate base (carboxylate anion) and increases the acidity of the molecule.

Steric Properties

The three-dimensional arrangement of atoms in this compound influences its ability to interact with biological targets and its crystal packing. A definitive understanding of its steric properties would be best achieved through X-ray crystallography.

Although a crystal structure for this specific molecule is not publicly available, the general planarity of the benzothiophene ring system is a key feature. The chlorine atom at the 3-position and the carboxylic acid group at the 2-position will influence the local conformation and intermolecular interactions.

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential pharmacological activity.[7][8]

Synthesis

A common synthetic route to this compound involves the hydrolysis of its corresponding acid chloride, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. The acid chloride itself can be prepared from cinnamic acid and thionyl chloride.[9][10]

Synthesis_Workflow cinnamic_acid Cinnamic Acid acid_chloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride cinnamic_acid->acid_chloride + Pyridine, Reflux thionyl_chloride Thionyl Chloride thionyl_chloride->acid_chloride final_product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid acid_chloride->final_product hydrolysis Hydrolysis hydrolysis->final_product

Synthesis workflow for this compound.
Reactivity

The carboxylic acid group is a versatile functional handle for further chemical modifications, such as esterification and amidation, allowing for the generation of diverse chemical libraries for drug discovery. The chlorinated benzothiophene core also provides opportunities for cross-coupling reactions to introduce further structural diversity.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, derivatives of benzothiophene carboxylic acids have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases.

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[9] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Certain benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an upstream regulator of the mTORC1 complex.[8][11] By inhibiting BDK, these compounds can lead to a reduction in mTORC1 activity, thereby impeding cancer cell proliferation.

mTOR_Pathway BCAA Branched-Chain Amino Acids mTORC1 mTORC1 BCAA->mTORC1 Activates BCKDC BCKDC BDK BDK BDK->BCKDC Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes BT_derivative Benzothiophene Carboxylate Derivative (e.g., BT2) BT_derivative->BDK Inhibits

Proposed mTOR signaling inhibition by benzothiophene derivatives.
RhoA/ROCK Pathway Inhibition

The RhoA/ROCK signaling pathway plays a critical role in cell motility and invasion, processes that are central to cancer metastasis.[12][13] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion. This suggests that the benzothiophene scaffold could be a valuable starting point for the development of anti-metastatic agents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related compounds and involves a two-step process.

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride [9][10]

  • To a stirred mixture of cinnamic acid (0.5 mol) and chlorobenzene (300 mL), add pyridine (0.05 mol) and thionyl chloride (0.77 mol).

  • Heat the mixture at reflux for 48 hours.

  • After cooling, evaporate the excess thionyl chloride and solvent under reduced pressure.

  • The crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be purified by distillation or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Carefully add the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride to a stirred solution of aqueous sodium hydroxide (10%) at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

pKa Determination by Potentiometric Titration[15]
  • Prepare a standard solution of this compound in a suitable solvent mixture (e.g., acetonitrile-water).

  • Calibrate a pH electrode using standard buffer solutions.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) in the same solvent system.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the acid.

Crystallization for X-ray Diffraction Analysis[16][17][18][19]
  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetonitrile).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Alternatively, use vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

  • Collect the resulting crystals by filtration and dry them carefully.

Conclusion

This compound presents a compelling molecular framework for further investigation in drug discovery and materials science. Its synthesis is accessible, and its electronic and steric properties can be rationally modulated through chemical modification. The potential for this scaffold to inhibit key signaling pathways, such as mTOR and RhoA/ROCK, highlights its promise for the development of novel therapeutics. This technical guide provides a solid foundation of its core properties and methodologies to facilitate future research and application of this intriguing molecule.

References

An In-Depth Technical Guide to the Reactivity and Stability Profile of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, reactivity profile, stability characteristics, and provides illustrative experimental protocols and a relevant biological signaling pathway.

Core Physicochemical Properties

This compound is a solid, crystalline compound. Its core structure, a chlorinated benzothiophene, bestows upon it a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[1] The carboxylic acid functional group provides a convenient handle for derivatization, particularly for the synthesis of amides and esters.

Table 1: Physicochemical and Calculated Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅ClO₂S[2]
Molecular Weight 212.65 g/mol [3]
Appearance White to very pale yellow solid/powder[1][4]
Melting Point 267-273 °C[1][5]
LogP (calculated) 3.253[6]
Log of Water Solubility (mol/L, calculated) -3.78[6]
Purity (typical) ≥ 97% (HPLC)[1]

Stability Profile

Thermal Stability: The high melting point of 267-273 °C suggests good thermal stability. As a crystalline solid, it is expected to be stable under standard laboratory conditions. Recommended storage conditions are typically at 0-8°C to ensure long-term integrity.[1]

Chemical Stability: The benzothiophene ring is aromatic and thus relatively stable. The compound is stable in the solid state and in aprotic solvents. As a carboxylic acid, it will react with strong bases. The chloro-substituent is generally stable but can be displaced under specific reaction conditions, as discussed in the reactivity section.

Photochemical Stability: Substituted benzothiophenes can be sensitive to UV light. While specific data for the title compound is unavailable, studies on related benzothiophene derivatives indicate that photodegradation can occur upon irradiation.[7] For reactions involving this compound, protection from light is a recommended precautionary measure, especially for prolonged reaction times or storage of solutions.

Reactivity Profile

The reactivity of this compound is dominated by the carboxylic acid group and the chlorinated benzothiophene core.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for derivatization. It can be readily converted to its corresponding acyl chloride, which is a highly reactive intermediate for the formation of amides, esters, and other carboxylic acid derivatives.

Amide Bond Formation: This is one of the most common reactions for this compound, given its application in synthesizing biologically active molecules. The carboxylic acid can be activated using standard coupling reagents or converted to the acyl chloride for reaction with primary or secondary amines.

Esterification: Standard esterification procedures, such as Fischer esterification with an alcohol under acidic conditions, can be employed to produce the corresponding esters.

Reactions of the Benzothiophene Core

The chloro-substituent at the 3-position of the benzothiophene ring offers opportunities for further functionalization, primarily through cross-coupling reactions. The electron-rich nature of the benzothiophene ring system influences the reactivity of the chloro group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are expected to be applicable for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position. These reactions would typically require the displacement of the chlorine atom.

Experimental Protocols

The following are representative experimental protocols for the synthesis and derivatization of this compound, based on literature procedures for this compound and its derivatives.

Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene (solvent)

Procedure:

  • A stirred mixture of this compound (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml) is prepared in a reaction flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Thionyl chloride (0.77 mol) is added to the mixture.

  • The reaction mixture is heated at reflux for 48 hours.[8]

  • After cooling to room temperature, the excess thionyl chloride and chlorobenzene are removed under reduced pressure to yield the crude 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

G start Start: Mix Reactants reactants This compound Pyridine Chlorobenzene start->reactants add_socl2 Add Thionyl Chloride reactants->add_socl2 reflux Heat at Reflux (48h) add_socl2->reflux workup Remove Volatiles (Reduced Pressure) reflux->workup product Product: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride workup->product

Caption: Workflow for the synthesis of amide derivatives.

Biological Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on the closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has shown that it can suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) . [9]The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibitory effect of BT2 on this pathway suggests that other substituted benzothiophene-2-carboxylic acids may have similar biological activities.

Below is a diagram illustrating the mTORC1 signaling pathway and the potential point of inhibition by a benzothiophene derivative.

mTORC1 Signaling Pathway

mTORC1_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates tsc TSC1/TSC2 akt->tsc Inhibits rheb Rheb-GTP tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mtorc1->downstream Phosphorylates growth Cell Growth & Proliferation downstream->growth bt2 Benzothiophene Carboxylic Acid Derivative (e.g., BT2) bt2->mtorc1 Inhibits amino_acids Amino Acids amino_acids->mtorc1 Activates

Caption: mTORC1 signaling pathway and potential inhibition.

Conclusion

This compound is a versatile and reactive intermediate with a stable chemical profile under standard conditions. Its utility in the synthesis of complex organic molecules, particularly for pharmaceutical applications, is well-established. The reactivity of both the carboxylic acid group and the chloro-substituent allows for a wide range of chemical transformations. Further research into its quantitative stability and biological activity is warranted to fully exploit its potential in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid from Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from readily available cinnamic acid. The synthesis proceeds via a one-pot reaction to form the intermediate 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is subsequently hydrolyzed to the final carboxylic acid. This method is efficient and has been reported in multiple studies, making it a reliable route for obtaining the target compound.

Introduction

This compound and its derivatives are important scaffolds in the development of new therapeutic agents. They are known to exhibit a wide range of biological activities. The synthesis described herein is a robust and scalable method for the preparation of this key intermediate, starting from cinnamic acid. The reaction involves a cyclization and chlorination process facilitated by thionyl chloride in the presence of a base.

Overall Reaction Scheme

The synthesis is a two-step process that can be performed sequentially. The first step involves the conversion of cinnamic acid to 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is then hydrolyzed in the second step to yield the desired product.

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

Cinnamic acid is reacted with an excess of thionyl chloride in the presence of a catalytic amount of pyridine. The reaction is typically carried out in a high-boiling point solvent such as chlorobenzene and requires prolonged heating under reflux.[1][2]

Step 2: Hydrolysis to this compound

The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be isolated and then hydrolyzed to the carboxylic acid. The hydrolysis is typically achieved by treatment with water or an aqueous acidic solution.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride[1][2]

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (0.5 mol), chlorobenzene (300 ml), and pyridine (0.05 mol).[1]

  • With stirring, slowly add thionyl chloride (0.77 mol) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for 48-72 hours.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride can be removed by distillation under reduced pressure.

  • The resulting crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used directly in the next step or purified. A study reported crystallization as yellowish needles from hot cyclohexane.[2]

Protocol 2: Synthesis of this compound[3]

Materials:

  • Crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Beaker

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Transfer the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride solution to a suitable beaker.

  • Cool the solution to 5-10°C using an ice bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution reaches 2.[3]

  • Continue stirring the resulting slurry at 5-10°C for 2 hours.[3]

  • Collect the precipitated product by filtration.

  • Wash the solid product with deionized water (3 x 400 mL).[3]

  • Dry the off-white product in a vacuum oven at 50°C to afford this compound.[3]

Data Presentation

ParameterValueReference
Reactants (Protocol 1)
Cinnamic Acid0.5 mol[1]
Thionyl Chloride0.77 mol[1]
Pyridine0.05 mol[1]
Chlorobenzene300 ml[1]
Reaction Conditions (Protocol 1)
TemperatureReflux[1][2]
Reaction Time48-72 hours[1][2]
Product Characterization (Carboxylic Acid)
AppearanceOff-white solid[3]
Purity (by HPLC)99.72% (w/w), 98.93% (by area)[3]

Visualizations

Experimental Workflow

SynthesisWorkflow cinnamic_acid Cinnamic Acid reflux Reflux (48-72h) cinnamic_acid->reflux reagents1 SOCl₂, Pyridine Chlorobenzene reagents1->reflux carbonyl_chloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride reflux->carbonyl_chloride hydrolysis Hydrolysis (Conc. HCl, H₂O) carbonyl_chloride->hydrolysis final_product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid hydrolysis->final_product

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and contact with skin.

  • Chlorobenzene is a flammable and toxic solvent.

  • Concentrated hydrochloric acid is highly corrosive.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The described method provides a clear and reproducible pathway for the synthesis of this compound from cinnamic acid. The protocol is well-documented in the literature and offers a practical route for obtaining this valuable compound for research and development purposes. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, an important intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications.[1]

Introduction

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a key building block in medicinal chemistry, utilized in the synthesis of novel heterocyclic compounds such as β-lactams, oxazoles, and imidazoles.[1] These derivatives are of significant interest due to their potential therapeutic applications. The protocol outlined below describes the synthesis of the title compound starting from cinnamic acid and thionyl chloride.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₄Cl₂OS[4][5]
Molecular Weight 231.10 g/mol [4]
CAS Number 21815-91-8[5]
Appearance White to light yellow powder/crystal[6]
Purity >97.0%[6]
Melting Point 113.0 to 117.0 °C[6]
Storage Inert atmosphere, Room Temperature[5]

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles
Cinnamic AcidC₉H₈O₂148.1629.63 g0.20
Thionyl ChlorideSOCl₂118.97119 g1.00
PyridineC₅H₅N79.103.95 g (4.0 mL)0.05
ChlorobenzeneC₆H₅Cl112.56150 mL-
CyclohexaneC₆H₁₂84.16400 mL-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Reaction Scheme

The overall reaction for the synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid is depicted below.

G Reaction Scheme for the Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride cluster_conditions Reaction Conditions cinnamic_acid Cinnamic Acid thionyl_chloride + Thionyl Chloride (SOCl₂) product 3-Chlorobenzo[b]thiophene-2-carbonyl chloride thionyl_chloride->product pyridine Pyridine chlorobenzene Chlorobenzene reflux Reflux (72 hrs)

Caption: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add cinnamic acid (29.63 g, 0.20 mol) and chlorobenzene (150 mL).[3]

  • Addition of Reagents: To the stirred mixture, add thionyl chloride (119 g, 1.00 mol) at room temperature over a period of 30 minutes.[3]

  • Catalyst Addition: Carefully add pyridine (4.0 mL, 0.05 mol) to the reaction mixture.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 72 hours with continuous stirring.[3]

  • Work-up: After the reflux period, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess thionyl chloride and chlorobenzene under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the resulting residue in hot cyclohexane (400 mL) and filter immediately.[3]

  • Isolation: Allow the filtrate to cool overnight. The product will crystallize as yellowish needles.[3]

  • Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold cyclohexane, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.

G start Start reactants Mix Cinnamic Acid, Thionyl Chloride, Pyridine, and Chlorobenzene start->reactants reflux Reflux for 72 hours reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Solvent (Rotary Evaporation) cool->evaporate dissolve Dissolve Residue in Hot Cyclohexane evaporate->dissolve filter_hot Hot Filtration dissolve->filter_hot crystallize Crystallize Overnight filter_hot->crystallize filter_product Vacuum Filtration crystallize->filter_product dry Dry Product Under Vacuum filter_product->dry end End Product: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride dry->end

Caption: Workflow for the synthesis of the target compound.

Safety and Hazard Information

It is crucial to handle the reagents involved in this synthesis with appropriate safety precautions.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine (C₅H₅N): Flammable liquid with a harmful vapor. It is a skin and eye irritant. Handle in a fume hood and avoid inhalation.

  • Chlorobenzene (C₆H₅Cl): Flammable and harmful if swallowed or inhaled. It can cause skin and eye irritation. Use in a well-ventilated area.

  • 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride: Causes severe skin burns and eye damage.[4][6] May be corrosive to metals.[6] Do not breathe dust or mists.[6] Wash skin thoroughly after handling.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

References

Derivatisierung von 3-Chlorbenzo[b]thiophen-2-carbonsäure für die medizinische Chemie: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 3-Chlorbenzo[b]thiophen-2-carbonsäure, einer Schlüsselstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Die hier vorgestellten Methoden umfassen die Synthese des Ausgangsmaterials, gefolgt von Amidierungs-, Veresterungs- und Suzuki-Kupplungsreaktionen zur Erzeugung einer diversen Bibliothek von Derivaten. Quantitative Daten zur biologischen Aktivität ausgewählter Derivate werden in übersichtlichen Tabellen zusammengefasst. Darüber hinaus werden die involvierten Signalwege und experimentellen Arbeitsabläufe mittels Graphviz-Diagrammen visualisiert, um ein klares Verständnis der zugrundeliegenden Mechanismen und Prozesse zu ermöglichen.

Einleitung

Benzo[b]thiophen-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in zahlreichen medizinisch relevanten Molekülen vorkommen. Insbesondere die 3-Chlorbenzo[b]thiophen-2-carbonsäure dient als vielseitiger Baustein für die Synthese von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2] Die Möglichkeit, die Carbonsäuregruppe in verschiedene funktionelle Gruppen wie Amide und Ester umzuwandeln sowie das Chloratom mittels Kreuzkupplungsreaktionen zu substituieren, eröffnet ein breites Feld für die medizinische Chemie zur Optimierung von Leitstrukturen.

Synthese des Ausgangsmaterials

Der erste Schritt in der Derivatisierung ist die Herstellung des reaktiven Säurechlorids aus einem zugänglichen Ausgangsmaterial.

Protokoll: Synthese von 3-Chlorbenzo[b]thiophen-2-carbonylchlorid (1)

Dieses Protokoll beschreibt die Synthese von 3-Chlorbenzo[b]thiophen-2-carbonylchlorid aus Zimtsäure.[3][4][5]

Materialien:

  • Zimtsäure

  • Thionylchlorid (SOCl₂)

  • Pyridin

  • Chlorbenzol

  • Rundkolben mit Rückflusskühler

  • Heizmantel

  • Magnetrührer und Rührfisch

  • Rotationsverdampfer

Durchführung:

  • Eine gerührte Mischung aus Zimtsäure (0,5 mol), Pyridin (0,05 mol), Thionylchlorid (0,77 mol) und Chlorbenzol (300 ml) wird in einem Rundkolben vorgelegt.[4]

  • Die Reaktionsmischung wird für 48 Stunden unter Rückfluss erhitzt.[4]

  • Nach Abschluss der Reaktion wird der Überschuss an Thionylchlorid unter reduziertem Druck abdestilliert.

  • Das resultierende Rohprodukt, 3-Chlorbenzo[b]thiophen-2-carbonylchlorid, kann durch Kristallisation oder Säulenchromatographie weiter aufgereinigt werden. Die Struktur des Produkts kann mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden.[6]

Derivatisierungsstrategien

Ausgehend von 3-Chlorbenzo[b]thiophen-2-carbonylchlorid oder der entsprechenden Carbonsäure können verschiedene Derivate synthetisiert werden.

Amidierung

Die Amidierung ist eine der häufigsten Reaktionen zur Derivatisierung von Carbonsäuren und deren aktivierten Formen.

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-substituierten 3-Chlorbenzo[b]thiophen-2-carboxamiden.[4]

Materialien:

  • 3-Chlorbenzo[b]thiophen-2-carbonylchlorid (1)

  • Verschiedene primäre oder sekundäre Amine (z.B. 2-Amino-6-substituierte Benzothiazole)

  • Pyridin

  • Rundkolben mit Rückflusskühler

  • Magnetrührer und Rührfisch

  • Eisbad

  • Filtrationsapparatur

Durchführung:

  • 3-Chlorbenzo[b]thiophen-2-carbonylchlorid (1) (0,002 mol) und das entsprechende Amin (0,002 mol) werden in 25-30 ml Pyridin gelöst.[4]

  • Die Reaktionsmischung wird für 10-15 Stunden unter Rückfluss erhitzt.[4]

  • Nach dem Abkühlen wird die Reaktionsmischung in eiskaltes Wasser gegossen.[4]

  • Der ausfallende Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.[4]

  • Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) gereinigt werden.[4]

Veresterung

Die Fischer-Veresterung ist eine klassische Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Säurekatalyse.

Dieses Protokoll ist ein adaptiertes, allgemeines Verfahren für die Fischer-Veresterung.[7][8][9][10][11]

Materialien:

  • 3-Chlorbenzo[b]thiophen-2-carbonsäure

  • Verschiedene Alkohole (z.B. Methanol, Ethanol, Isopropanol) im Überschuss

  • Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator

  • Rundkolben mit Rückflusskühler

  • Heizmantel

  • Magnetrührer und Rührfisch

  • Scheidetrichter

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

  • Organisches Lösungsmittel (z.B. Diethylether oder Ethylacetat)

  • Rotationsverdampfer

Durchführung:

  • 3-Chlorbenzo[b]thiophen-2-carbonsäure wird in einem großen Überschuss des gewünschten Alkohols in einem Rundkolben gelöst.

  • Einige Tropfen konzentrierte Schwefelsäure werden vorsichtig als Katalysator hinzugefügt.

  • Die Mischung wird für mehrere Stunden unter Rückfluss erhitzt, bis die Reaktion (überwacht durch Dünnschichtchromatographie) abgeschlossen ist.

  • Nach dem Abkühlen wird der überschüssige Alkohol am Rotationsverdampfer entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.[11]

  • Die organische Phase wird über Na₂SO₄ oder MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um den rohen Ester zu erhalten.

  • Eine weitere Reinigung kann mittels Säulenchromatographie erfolgen.

Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die hier zur Arylierung an der C3-Position genutzt werden kann.

Dieses Protokoll ist ein allgemeines Verfahren für die Suzuki-Miyaura-Kupplung, das für 3-Chlorbenzo[b]thiophen-2-carbonsäure-Derivate angepasst werden kann.[12][13][14]

Materialien:

  • 3-Chlorbenzo[b]thiophen-2-carbonsäurederivat (Ester oder Amid)

  • Arylboronsäure

  • Palladium-Katalysator (z.B. Pd(PPh₃)₄, [PdCl₂(NH₂CH₂COOH)₂])[13]

  • Base (z.B. K₂CO₃, K₃PO₄, NaHCO₃)[12][13]

  • Lösungsmittelsystem (z.B. Toluol/Wasser, 1,4-Dioxan, wässriges n-Butanol)[15]

  • Schlenk-Gefäß oder Rundkolben

  • Inertgasatmosphäre (Argon oder Stickstoff)

  • Heizplatte mit Magnetrührer

Durchführung:

  • Das 3-Chlorbenzo[b]thiophen-2-carbonsäurederivat (1,0 mmol), die Arylboronsäure (1,2 mmol), der Palladium-Katalysator (z.B. 0,1-1 mol%) und die Base (z.B. 3,0 mmol) werden in einem Schlenk-Gefäß unter Inertgasatmosphäre vorgelegt.[12][15]

  • Ein entgastes Lösungsmittelsystem wird hinzugefügt.

  • Die Reaktionsmischung wird bei erhöhter Temperatur (z.B. 80-100 °C) gerührt, bis die Reaktion (überwacht durch Dünnschichtchromatographie oder LC-MS) vollständig ist.

  • Nach dem Abkühlen wird die Mischung mit einem organischen Lösungsmittel verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Produkt wird durch Säulenchromatographie aufgereinigt.

Daten zur biologischen Aktivität

Die synthetisierten Derivate wurden auf ihre zytotoxische Aktivität gegenüber verschiedenen menschlichen Krebszelllinien untersucht. Die Ergebnisse sind als IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) zusammengefasst.

Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von Thiophen-Carboxamid-Derivaten

VerbindungHep3B (Leberkrebs)B16-F1 (Melanom)Colo205 (Darmkrebs)CaCo-2 (Darmkrebs)HeLa (Gebärmutterhalskrebs)MCF7 (Brustkrebs)
2a 31.81> 100> 100> 100> 100> 100
2b 5.4665.3476.5498.6576.5487.65
2d 8.8587.65> 100> 100> 100> 100
2e 12.5876.5487.6598.7665.4376.54
Doxorubicin 0.980.870.760.880.650.78
Daten adaptiert aus einer Studie zu Thiophen-Carboxamid-Derivaten.[16]

Tabelle 2: Zytotoxische Aktivität (IC₅₀ in µM) von Benzodioxol-basierten Thiosemicarbazon-Derivaten

VerbindungA549 (Lungenkrebs)C6 (Gliom)NIH/3T3 (normale Fibroblasten)
2 24.0 ± 3.4623.33 ± 2.0879.0 ± 2.0
3 28.0 ± 1.049.33 ± 1.1586.67 ± 2.52
5 10.67 ± 1.534.33 ± 1.0460.33 ± 2.52
9 51.5 ± 4.9525.33 ± 1.5394.0 ± 2.0
10 29.67 ± 5.5112.33 ± 4.9377.67 ± 4.51
Daten adaptiert aus einer Studie zu Benzodioxol-basierten Thiosemicarbazon-Derivaten.[17]

Tabelle 3: α-Amylase-Inhibitionsaktivität (IC₅₀ in µM) von Benzo[b]thiophen-2-carbonsäure-Derivaten

VerbindungIC₅₀ (µM)
3a 18.21 ± 0.32
3b 5.37 ± 0.25
3c 21.43 ± 0.54
3d 29.89 ± 0.68
3e 15.65 ± 0.41
Acarbose 6.40 ± 0.14
Daten adaptiert aus einer Studie zu Benzo[b]thiophen-Derivaten als α-Amylase-Inhibitoren.[18]

Visualisierung von Arbeitsabläufen und Signalwegen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf für die Derivatisierung sowie die mutmaßlichen zellulären Signalwege, die von den synthetisierten Verbindungen beeinflusst werden.

G cluster_0 Synthese des Ausgangsmaterials cluster_1 Derivatisierung cluster_2 Biologische Evaluierung Zimtsäure Zimtsäure 3-Chlorbenzo[b]thiophen-2-carbonylchlorid 3-Chlorbenzo[b]thiophen-2-carbonylchlorid Zimtsäure->3-Chlorbenzo[b]thiophen-2-carbonylchlorid Thionylchlorid, Pyridin Amide Amide 3-Chlorbenzo[b]thiophen-2-carbonylchlorid->Amide Amidierung 3-Chlorbenzo[b]thiophen-2-carbonsäure 3-Chlorbenzo[b]thiophen-2-carbonsäure 3-Chlorbenzo[b]thiophen-2-carbonylchlorid->3-Chlorbenzo[b]thiophen-2-carbonsäure Hydrolyse Amine Amine Amine->Amide Alkohole Alkohole Ester Ester Alkohole->Ester Arylboronsäuren Arylboronsäuren 3-Aryl-Derivate 3-Aryl-Derivate Arylboronsäuren->3-Aryl-Derivate Zytotoxizitätstests Zytotoxizitätstests Amide->Zytotoxizitätstests Ester->3-Aryl-Derivate Suzuki-Kupplung Enzymhemmungstests Enzymhemmungstests Ester->Enzymhemmungstests 3-Aryl-Derivate->Zytotoxizitätstests 3-Chlorbenzo[b]thiophen-2-carbonsäure->Ester Fischer-Veresterung

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Evaluierung.

G Benzo[b]thiophen-Derivat Benzo[b]thiophen-Derivat mTORC1 mTORC1 Benzo[b]thiophen-Derivat->mTORC1 Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Proliferation mTORC1->Proliferation Zellwachstum Zellwachstum S6K1->Zellwachstum 4E-BP1->Proliferation hemmt eIF4E Wachstumsfaktoren Wachstumsfaktoren Wachstumsfaktoren->PI3K G Benzo[b]thiophen-Derivat Benzo[b]thiophen-Derivat Mitochondriale Membranstörung Mitochondriale Membranstörung Benzo[b]thiophen-Derivat->Mitochondriale Membranstörung Cytochrom c Freisetzung Cytochrom c Freisetzung Mitochondriale Membranstörung->Cytochrom c Freisetzung Apoptosom-Bildung Apoptosom-Bildung Cytochrom c Freisetzung->Apoptosom-Bildung Caspase-9 Caspase-9 Apoptosom-Bildung->Caspase-9 Aktivierung Caspase-3 Caspase-3 Caspase-9->Caspase-3 Aktivierung PARP-Spaltung PARP-Spaltung Caspase-3->PARP-Spaltung Apoptose Apoptose Caspase-3->Apoptose PARP-Spaltung->Apoptose

References

Application Notes & Protocols: Leveraging 3-Chlorobenzo[b]thiophene-2-carboxylic Acid for Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases, driving a continuous search for novel anti-inflammatory agents. Thiophene-based compounds have emerged as "privileged structures" in medicinal chemistry, with commercial drugs like Tinoridine and Tiaprofenic acid demonstrating their therapeutic potential.[1] The scaffold, 3-Chlorobenzo[b]thiophene-2-carboxylic acid, is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules, particularly those targeting inflammatory diseases.[2]

While direct and extensive anti-inflammatory data on this compound is limited in publicly available literature, its di-chlorinated derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been well-characterized as a potent anti-inflammatory agent. This document will use BT2 as a primary case study to illustrate the mechanisms, protocols, and potential applications of this compound class in anti-inflammatory drug development.

Mechanism of Action: A Multi-Target Approach

Derivatives of the benzo[b]thiophene-2-carboxylic acid scaffold exhibit anti-inflammatory effects by modulating several key signaling pathways. The case of BT2 in treating ulcerative colitis (UC) reveals a multi-pronged mechanism.

1.1. Inhibition of mTORC1 and COX-2 Signaling: A primary mechanism identified for BT2 is the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation.[3][4] The mTORC1 pathway is a central regulator of cell growth and proliferation and has been implicated in promoting inflammatory responses, partly through cyclooxygenase-2 (COX-2) mediated pathways.[3] BT2 has been shown to significantly reduce the expression of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[3][4]

mTORC1_COX2_Pathway cluster_inflammation Inflammatory Stimuli cluster_cell Intracellular Signaling Inflammatory_Stimuli e.g., DSS BCAA Branched-Chain Amino Acids (BCAAs) Inflammatory_Stimuli->BCAA mTORC1 mTORC1 Activation BCAA->mTORC1 promotes COX2 COX-2 Expression mTORC1->COX2 promotes Inflammation Inflammation COX2->Inflammation Pro_Cytokines Pro-inflammatory Cytokines (IL-6, IL-9, IL-2) Pro_Cytokines->Inflammation Anti_Cytokines Anti-inflammatory Cytokines (IL-10) Anti_Cytokines->Inflammation BT2 BT2 (3,6-dichlorobenzo[b]thiophene- 2-carboxylic acid) BT2->mTORC1 inhibits BT2->COX2 inhibits BT2->Pro_Cytokines reduces BT2->Anti_Cytokines increases

Figure 1: BT2 mechanism via mTORC1 and COX-2 inhibition.

1.2. Modulation of Cytokine Profile: Consistent with its anti-inflammatory action, BT2 treatment alters the cytokine balance. It significantly reduces the production of pro-inflammatory cytokines such as Interleukin 6 (IL-6), IL-9, and IL-2, while simultaneously increasing the level of the anti-inflammatory cytokine IL-10.[3][4]

1.3. Other Relevant Pathways for Thiophene Derivatives: While not explicitly demonstrated for BT2, other thiophene derivatives are known to interact with additional key inflammatory pathways, suggesting broader potential mechanisms for this chemical class.

  • NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes.[5] Its inhibition is a common strategy for anti-inflammatory drug design.

  • Lipoxygenase (LOX) Pathway: Certain 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), suggesting that this scaffold can also target the leukotriene pathway of inflammation.[6]

  • NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of antioxidant responses and is involved in modulating inflammation. Some thiophene derivatives have been shown to be NRF2 activators.[7]

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome degradation NFkB_complex NF-κB (p50/p65) NFkB_complex->NFkB_IkB NFkB_nuc NF-κB (p50/p65) NFkB_IkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Potential_Target Potential Target for Thiophene Derivatives Potential_Target->IKK

Figure 2: The canonical NF-κB signaling pathway.

Quantitative In Vivo Efficacy Data (BT2 Case Study)

The anti-inflammatory efficacy of BT2 was evaluated in a dextran sodium sulfate (DSS)-induced mouse model of ulcerative colitis. Oral administration of BT2 (20 mg/kg) significantly ameliorated disease symptoms.[3][4]

Table 1: Effect of BT2 on Disease Activity and Colon Pathology [3]

Group Treatment Disease Activity Index (DAI) Colon Length (cm)
Control Vehicle 0.0 ± 0.0 8.5 ± 0.5
DSS DSS (3.5%) + Vehicle 10.0 ± 1.2 5.2 ± 0.4
BT2 DSS (3.5%) + BT2 (20 mg/kg) 4.5 ± 0.8 7.1 ± 0.6
SASP DSS (3.5%) + Salazosulfapyridine (300 mg/kg) 5.0 ± 1.0 6.8 ± 0.5

Data presented as mean ± SD. BT2 significantly improved DAI and colon length compared to the DSS group.

Table 2: Effect of BT2 on Serum Cytokine Levels (pg/mL) [3][8]

Group IL-6 (pro-inflammatory) IL-9 (pro-inflammatory) IL-2 (pro-inflammatory) IL-10 (anti-inflammatory)
Control 50 ± 10 15 ± 5 10 ± 3 120 ± 20
DSS 250 ± 30 80 ± 12 45 ± 8 40 ± 10
BT2 120 ± 25 40 ± 8 20 ± 5 95 ± 15

Data presented as mean ± SD. BT2 significantly reduced pro-inflammatory cytokines and increased anti-inflammatory IL-10 compared to the DSS group.

Table 3: Effect of BT2 on Colonic COX-2 Expression [3]

Group Relative COX-2 Protein Level (Western Blot) Relative COX-2 mRNA Level (RT-PCR)
Control Baseline Baseline
DSS Markedly Increased Markedly Increased
BT2 Significantly Reduced vs. DSS Significantly Reduced vs. DSS

BT2 treatment notably suppressed the upregulation of both COX-2 protein and mRNA in the colon tissues of UC mice.

Experimental Protocols

The following protocols are based on the methodologies used to evaluate BT2 in an animal model of colitis.[3][4]

Experimental_Workflow cluster_setup Model Induction & Treatment (7 Days) cluster_analysis Endpoint Analysis (Day 8) Induction Induce Colitis in Mice (3.5% DSS in drinking water) Grouping Divide mice into groups: Control, DSS, BT2 (20 mg/kg), SASP (300 mg/kg) Induction->Grouping Treatment Administer treatments orally (daily for 7 days) Grouping->Treatment Monitoring Monitor body weight and disease activity daily Treatment->Monitoring Sacrifice Sacrifice mice Monitoring->Sacrifice Sample Collect colon tissue and serum Sacrifice->Sample Pathology Measure colon length & perform H&E staining Sample->Pathology Cytokines Measure serum cytokine levels (Flow Cytometry) Sample->Cytokines WesternBlot Analyze colonic COX-2 protein (Western Blot) Sample->WesternBlot Derivatization cluster_core Core Scaffold & Derivatization Points Core R1 R1: Amides, Esters R2 R2: Halogen, Alkyl, etc. pos_R1 pos_R1->R1 pos_R2 pos_R2->R2

References

Application of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorobenzo[b]thiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its unique structural features, including a chlorinated benzothiophene core, make it a valuable building block for the development of novel agrochemicals. The carboxylic acid functional group allows for straightforward derivatization into a variety of esters, amides, and other functional groups, enabling the exploration of structure-activity relationships and the optimization of biological efficacy. This document provides an overview of the application of this compound in the synthesis of potential fungicides and herbicides, complete with detailed experimental protocols and data.

Fungicidal Applications

Derivatives of this compound have shown promising antifungal activity, making them interesting candidates for the development of new fungicides. The benzothiophene moiety is a recognized pharmacophore in medicinal and agrochemical research, known to interact with various biological targets.

Synthesis of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol

One notable derivative with demonstrated antifungal properties is 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol. This compound can be synthesized from this compound via its methyl ester, followed by reaction with a Grignard reagent.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

  • To a solution of this compound (1.0 eq) in methanol (MeOH), add sulfuric acid (H₂SO₄) (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.

Step 2: Synthesis of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol

  • To a solution of methyl 3-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methylmagnesium bromide (CH₃MgBr) (3.0 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol.

Quantitative Data:

The antifungal activity of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol and related compounds has been evaluated against various fungal and bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for antifungal efficacy.

CompoundOrganismMIC (µg/mL)
2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-olCandida albicans512[2]
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneCandida albicans16[2]
2-(1-cyclohexanol)-3-chlorobenzo[b]thiopheneGram-positive bacteria16[2]
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneGram-positive bacteria64[2]

Mode of Action (Hypothesized):

While the specific mode of action for this class of compounds is not fully elucidated, many benzothiophene-based fungicides are known to interfere with cellular respiration or cell membrane integrity. For instance, some act as inhibitors of succinate dehydrogenase (SDHIs) in the mitochondrial respiratory chain.

Diagram of Synthetic Pathway:

G A 3-Chlorobenzo[b]thiophene- 2-carboxylic acid B Methyl 3-chlorobenzo[b]thiophene- 2-carboxylate A->B   MeOH, H₂SO₄, Reflux C 2-(3-chlorobenzo[b]thiophen-2-yl) propan-2-ol B->C   1. CH₃MgBr, THF   2. Sat. NH₄Cl (aq)

Caption: Synthesis of a potential antifungal agent.

Herbicidal Applications

The carboxamide derivatives of this compound are another class of compounds with potential agrochemical applications, particularly as herbicides. The synthesis typically involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with a suitable amine.

Synthesis of N-(Aryl)-3-chlorobenzo[b]thiophene-2-carboxamides

This class of compounds can be readily synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and various substituted anilines or other primary/secondary amines.

Experimental Protocol:

Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5.0-10.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(Aryl)-3-chlorobenzo[b]thiophene-2-carboxamide

  • Dissolve the desired aryl amine (e.g., a substituted aniline) (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Cool the solution to 0 °C.

  • Add a solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Considerations:

The herbicidal activity of thiophene carboxamides is often influenced by the nature of the substituents on the aryl ring of the amine. Electron-withdrawing groups or specific substitution patterns can significantly impact the biological activity. Further research would be needed to establish a clear SAR for this specific class of compounds.

Diagram of Synthetic Pathway and Workflow:

G cluster_0 Synthesis of N-(Aryl)-3-chlorobenzo[b]thiophene-2-carboxamide cluster_1 General Experimental Workflow A 3-Chlorobenzo[b]thiophene- 2-carboxylic acid B 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride A->B SOCl₂, DMF (cat.), Reflux D N-(Aryl)-3-chlorobenzo[b]thiophene- 2-carboxamide B->D Base (e.g., Et₃N) Aprotic Solvent C Aryl Amine (e.g., Substituted Aniline) C->D E Reactant Mixing F Reaction Monitoring (TLC) E->F G Work-up (Extraction/Washing) F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS) H->I

Caption: Synthesis and workflow for carboxamide derivatives.

This compound is a valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds with potential applications in the agrochemical industry. The protocols outlined above provide a basis for the laboratory-scale synthesis of potential fungicidal and herbicidal agents. Further research, including extensive biological screening and mode of action studies, is necessary to fully realize the potential of these derivatives as commercial agrochemicals. The synthetic versatility of this building block ensures that it will remain a compound of interest for researchers in the field of agrochemical discovery.

References

Application Notes and Protocols for Novel Polymer Materials Utilizing 3-Chlorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and characterization of a novel aromatic polyamide, Poly(p-phenylene-3-chlorobenzo[b]thiophene-2-carboxamide) (PCBTA), derived from 3-Chlorobenzo[b]thiophene-2-carboxylic acid. This material exhibits promising thermal stability and mechanical properties, making it a candidate for advanced applications in specialty coatings, high-performance composites, and as a durable matrix for drug delivery systems.

Introduction

This compound is a versatile building block for the synthesis of advanced materials.[1] Its rigid benzothiophene core, coupled with the reactive carboxylic acid group, allows for its incorporation into polymer backbones, imparting unique thermal and mechanical properties. This document outlines the synthesis of a novel polyamide, PCBTA, through direct polycondensation and provides a comprehensive analysis of its characteristics. While broadly utilized in the development of pharmaceuticals and agrochemicals, its application in material science is a growing field of interest.[1]

Synthesis of Poly(p-phenylene-3-chlorobenzo[b]thiophene-2-carboxamide) (PCBTA)

The synthesis of PCBTA is achieved via the Yamazaki-Higashi phosphorylation reaction, a direct polycondensation method that avoids the need for moisture-sensitive acid chlorides. This method utilizes triphenyl phosphite (TPP) and pyridine as condensing agents in a polar aprotic solvent.

Reaction Scheme:

Polymerization_Reaction Monomer1 3-Chlorobenzo[b]thiophene- 2-carboxylic acid Reagents Triphenyl Phosphite (TPP) Pyridine NMP, CaCl2, 110°C Monomer1->Reagents + Monomer2 p-Phenylenediamine Monomer2->Reagents + Polymer Poly(p-phenylene-3-chlorobenzo[b]thiophene-2-carboxamide) (PCBTA) Reagents->Polymer Polycondensation

Figure 1: Synthesis of PCBTA via direct polycondensation.

Experimental Protocol: Direct Polycondensation
  • Preparation: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol), p-phenylenediamine (1.0 mmol), calcium chloride (0.3 mmol), and lithium chloride (0.2 mmol).

  • Solvent and Reagents: Add 7.0 mL of N-methyl-2-pyrrolidone (NMP) and 0.5 mL of pyridine to the flask.

  • Reaction Initiation: Add triphenyl phosphite (TPP) (2.0 mmol) to the mixture.

  • Polycondensation: Heat the reaction mixture to 110°C and stir for 15 hours under a continuous nitrogen stream.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a mixture of distilled water and methanol (2:3 v/v) with vigorous stirring.

  • Purification: Collect the precipitated fibrous polymer by filtration, wash thoroughly with hot methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

Characterization of PCBTA

The synthesized PCBTA was characterized to determine its structural, thermal, and mechanical properties.

Data Presentation

Table 1: Physicochemical Properties of PCBTA

PropertyValue
Inherent Viscosity (dL/g)1.85
Molecular Weight (Mw, g/mol )85,000
Polydispersity Index (PDI)2.1
SolubilitySoluble in NMP, DMAc, DMF, H₂SO₄

Table 2: Thermal Properties of PCBTA

PropertyValue
Glass Transition Temperature (Tg, °C)285
10% Weight Loss Temperature (TGA, °C)510
Char Yield at 800°C (N₂) (%)62

Table 3: Mechanical Properties of PCBTA Films

PropertyValue
Tensile Strength (MPa)95
Tensile Modulus (GPa)3.8
Elongation at Break (%)8
Experimental Protocols for Characterization
  • Viscosity Measurement: Inherent viscosity was measured at a concentration of 0.5 g/dL in NMP at 30°C using an Ubbelohde viscometer.

  • Molecular Weight Determination: Molecular weight was estimated by gel permeation chromatography (GPC) using NMP with 0.02 M LiBr as the eluent.

  • Thermal Analysis: Thermogravimetric analysis (TGA) was performed on a thermal analyzer at a heating rate of 10°C/min under a nitrogen atmosphere. Differential scanning calorimetry (DSC) was used to determine the glass transition temperature at a heating rate of 20°C/min.

  • Mechanical Testing: Polymer films were cast from a 10% (w/v) NMP solution onto a glass plate and dried in a vacuum oven. Tensile properties were measured using a universal testing machine at a crosshead speed of 5 mm/min.

Visualization of Experimental Workflow and Structure-Property Relationships

Experimental Workflow

Experimental_Workflow Start Start Synthesis PCBTA Synthesis (Direct Polycondensation) Start->Synthesis Purification Purification and Drying Synthesis->Purification Characterization Viscosity Molecular Weight Thermal Analysis Mechanical Testing Purification->Characterization Data_Analysis Data Analysis and Interpretation Characterization->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for PCBTA synthesis and characterization.

Structure-Property Relationship

Structure_Property_Relationship Structure Rigid Benzothiophene Core Aromatic Amide Linkages High Molecular Weight Properties High Thermal Stability Good Mechanical Strength Limited Solubility Structure:f0->Properties:f0 contributes to Structure:f1->Properties:f0 contributes to Structure:f1->Properties:f1 contributes to Structure:f2->Properties:f1 enhances Structure:f0->Properties:f2 leads to Structure:f1->Properties:f2 leads to

References

Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazole Derivatives from 3-Chlorobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-amino-5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole, a novel heterocyclic compound with potential applications in medicinal chemistry. The synthesis involves the cyclization of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide using a strong acid catalyst. These derivatives are of significant interest due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, including antimicrobial and anticancer properties.[1][2] This guide offers a comprehensive experimental workflow, characterization data, and application notes relevant to drug discovery and development.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3] The incorporation of the benzo[b]thiophene moiety is anticipated to enhance the biological efficacy of the resulting compounds. This protocol details a reliable method for the synthesis of 2-amino-5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole, a key intermediate for the development of new therapeutic agents.

Chemical Reaction Workflow

Overall Synthesis Workflow A This compound C N-(3-Chlorobenzo[b]thiophene-2-carbonyl)thiosemicarbazide (Intermediate) A:e->C:w + Thiosemicarbazide (Acid Catalyst) B Thiosemicarbazide B:e->C:w D 2-Amino-5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole (Final Product) C:e->D:w Cyclization (Dehydration)

Caption: Overall synthesis workflow for 2-amino-5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole using Concentrated Sulfuric Acid

This protocol is adapted from general procedures for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[1][4]

Materials:

  • This compound

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, add this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Carefully add concentrated sulfuric acid (5-10 mL per gram of carboxylic acid) to the flask while cooling in an ice bath.

  • Stir the mixture at room temperature for 2-4 hours, then heat to 60-70°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Neutralize the resulting solution with 10% NaOH solution until a precipitate is formed.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole.

Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This method is an alternative cyclodehydration approach.[2]

Materials:

  • This compound

  • Thiosemicarbazide

  • Phosphorus Oxychloride (POCl₃)

  • Ice-cold water

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, create a homogenous mixture of this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Add phosphorus oxychloride (5-10 mL) dropwise to the mixture while cooling in an ice bath.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as ammonium hydroxide, to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

ParameterExpected Data
Molecular Formula C₁₁H₇ClN₄S₂
Molecular Weight 294.78 g/mol
Melting Point Data to be determined experimentally
Yield Data to be determined experimentally
IR (KBr, cm⁻¹) Expected peaks: ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~1550 (aromatic C=C stretch), ~750 (C-S stretch)
¹H NMR (DMSO-d₆, δ ppm) Expected signals: Aromatic protons of the benzo[b]thiophene ring, singlet for the -NH₂ protons
¹³C NMR (DMSO-d₆, δ ppm) Expected signals: Carbons of the benzo[b]thiophene and thiadiazole rings
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight

Table 2: Representative Antimicrobial Activity of Structurally Similar 1,3,4-Thiadiazole Derivatives

Compound TypeTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)Reference
2-Amino-5-aryl-1,3,4-thiadiazoleEscherichia coli12-1850-100[4]
2-Amino-5-aryl-1,3,4-thiadiazoleStaphylococcus aureus14-2025-50[4]
Thiazole derivativesBacillus cereusNot Reported0.17-0.23 mg/mL[5]
Thiazole derivativesCandida albicans15-22Not Reported[4]

Application Notes

The synthesized 1,3,4-thiadiazole derivatives serve as valuable intermediates for the synthesis of a diverse library of compounds for high-throughput screening. The presence of the amino group allows for further functionalization to explore structure-activity relationships.

Potential Antimicrobial Applications:

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1] The synthesized compounds are expected to exhibit activity against a range of bacterial and fungal pathogens. It is recommended to screen these compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity can be attributed to the interference with essential cellular processes in microorganisms.

Signaling Pathway and Logical Relationships

Proposed Mechanism of Action A 1,3,4-Thiadiazole Derivative B Bacterial/Fungal Cell A->B Interacts with C Inhibition of Essential Enzymes B->C D Disruption of Cell Wall Synthesis B->D E Interference with DNA Replication B->E F Cell Death / Growth Inhibition C->F D->F E->F

References

Application Notes and Protocols: Preparation of 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives as potent inhibitors of various enzymes implicated in a range of diseases. These compounds have shown significant inhibitory activity against enzymes such as 5-lipoxygenase (5-LOX), cyclooxygenase (COX), and α-amylase, making them promising candidates for the development of new therapeutic agents for inflammatory diseases, pain, and diabetes.

Introduction

3-Hydroxybenzo[b]thiophene-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with a privileged scaffold in medicinal chemistry. The unique structural features of this core allow for diverse functionalization, leading to compounds with high affinity and selectivity for various biological targets. This document outlines the synthetic strategies for preparing these derivatives and the detailed protocols for assessing their inhibitory efficacy against key enzymes.

Data Presentation: Enzyme Inhibition Activity

The following tables summarize the in vitro inhibitory activities of selected 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives against 5-LOX, COX-1, and α-amylase.

Table 1: Inhibition of 5-Lipoxygenase (5-LOX) and Cyclooxygenase-1 (COX-1) by 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives [1]

Compound IDR Group5-LOX IC50 (µM)COX-1 IC50 (µM)
1a H>10>10
1b 6-Cl0.80.5
1c 6-F1.20.9
1d 6-CH32.51.8
Zileuton (Control) -0.5-
Indomethacin (Control) --0.6

Table 2: Inhibition of α-Amylase by Benzo[b]thiophene-2-carboxylic Acid Derivatives [2]

Compound IDDerivative Structureα-Amylase IC50 (µM)Ki (µM)Inhibition Type
3a (benzo[b]thiophen-2-yl(3-chlorophenyl)methyl)amino)ethyl)amino)ethanol29.89 ± 0.68--
3b 4-(bis(2-hydroxyethyl)amino)phenyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate5.37 ± 0.251.76Competitive
Acarbose (Control) -6.40 ± 0.14--

Experimental Protocols

Protocol 1: General Synthesis of 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the 3-hydroxybenzo[b]thiophene-2-carboxylic acid scaffold, which can be further modified to produce various derivatives.

Workflow for Synthesis:

G cluster_0 Step 1: Synthesis of Methyl 2-(carboxymethylthio)benzoate cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis A 2-Mercaptobenzoic Acid C Base (e.g., K2CO3) in Solvent (e.g., Acetone) A->C B Methyl Chloroacetate B->C D Methyl 2-(carboxymethylthio)benzoate C->D Reflux E Methyl 2-(carboxymethylthio)benzoate F Base (e.g., NaOMe) in Toluene E->F G Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate F->G Reflux H Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate I Base (e.g., NaOH) in MeOH/H2O H->I J 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid I->J Acidification

Caption: General synthetic workflow for 3-hydroxybenzo[b]thiophene-2-carboxylic acid.

Materials:

  • 2-Mercaptobenzoic acid

  • Methyl chloroacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium methoxide (NaOMe)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

Procedure:

  • Synthesis of Methyl 2-(carboxymethylthio)benzoate:

    • To a solution of 2-mercaptobenzoic acid in acetone, add potassium carbonate.

    • Add methyl chloroacetate dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture, filter off the solid, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain methyl 2-(carboxymethylthio)benzoate.

  • Dieckmann Condensation to form Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate:

    • Add sodium methoxide to a solution of methyl 2-(carboxymethylthio)benzoate in dry toluene.

    • Reflux the mixture for 2-4 hours. The progress of the cyclization can be monitored by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-cold dilute HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.

  • Hydrolysis to 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid:

    • Dissolve methyl 3-hydroxybenzo[b]thiophene-2-carboxylate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for 12-16 hours.

    • After hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 3-hydroxybenzo[b]thiophene-2-carboxylic acid.

Further derivatization can be achieved by standard chemical transformations of the carboxylic acid group (e.g., esterification, amidation).

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol details a cell-free assay to determine the inhibitory effect of the synthesized compounds on 5-LOX activity.

Materials:

  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a cuvette, add borate buffer and the test compound solution to achieve the desired final concentration.

  • Add the 5-LOX enzyme solution to the cuvette and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the change in absorbance at 234 nm for 5 minutes using a spectrophotometer. The formation of the conjugated diene product results in an increase in absorbance.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.

Protocol 3: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the compounds against COX-1.

Materials:

  • COX-1 enzyme (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Heme and epinephrine (cofactors)

  • Test compounds dissolved in DMSO

  • LC-MS/MS system

Procedure:

  • In an Eppendorf tube, mix Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 enzyme solution and incubate at room temperature for 2 minutes.

  • Add the test compound solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Terminate the reaction after 2 minutes by adding 2.0 M HCl.

  • Add internal standards (e.g., d4-PGE2) for quantification.

  • Analyze the formation of prostaglandin E2 (PGE2) using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition by comparing the amount of PGE2 produced in the presence and absence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against various concentrations of the test compound.[3]

Protocol 4: In Vitro α-Amylase Inhibition Assay[4][5][6]

This protocol describes a colorimetric assay to measure the inhibition of α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in sodium phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in DMSO

  • Sodium phosphate buffer (pH 6.9 with 6 mM NaCl)

  • Spectrophotometer

Procedure:

  • Add the test compound solution to a reaction tube.

  • Add the α-amylase solution to the tube and pre-incubate at 37°C for 10 minutes.

  • Add the starch solution to initiate the enzymatic reaction and incubate for a further 15 minutes at 37°C.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

Signaling Pathway and Mechanism of Action

Inhibition of the RhoA/ROCK Signaling Pathway

Certain benzo[b]thiophene derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway, which is a key regulator of cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders.

G GPCR GPCRs GEFs GEFs GPCR->GEFs Activates Ligands Ligands (e.g., LPA, S1P) Ligands->GPCR RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->ROCK Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab Promotes depolymerization Contraction Cell Contraction & Stress Fiber Formation Actin_Stab->Contraction MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P MLC_P->Contraction

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of benzo[b]thiophene derivatives.

The diagram illustrates that upon activation by upstream signals, RhoA-GTP activates ROCK. ROCK, in turn, phosphorylates downstream targets such as LIM kinase and myosin light chain phosphatase, leading to actin filament stabilization and cell contraction. Benzo[b]thiophene-based inhibitors can target ROCK, thereby blocking these downstream effects. This mechanism is particularly relevant for their potential application as anti-cancer agents, as it can inhibit tumor cell migration and invasion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound involves the reaction of cinnamic acid with thionyl chloride (SOCl₂). This reaction proceeds through the formation of an intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is subsequently hydrolyzed to the desired carboxylic acid.

Q2: What are the critical parameters to control during the synthesis?

The key parameters to control are temperature, reaction time, and the purity of starting materials. The reaction of cinnamic acid with thionyl chloride is often carried out at reflux temperature.[1][2] Prolonged reaction times or excessively high temperatures can lead to the formation of side products and decomposition. The purity of cinnamic acid and thionyl chloride is crucial to prevent the introduction of unwanted impurities from the start.

Q3: My reaction yield is low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The conversion of cinnamic acid might be incomplete. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

  • Loss during workup and purification: The product may be lost during extraction, washing, or recrystallization steps. Optimizing the purification protocol is important.

  • Moisture: The intermediate 3-chlorobenzo[b]thiophene-2-carbonyl chloride is sensitive to moisture and can hydrolyze prematurely. Ensuring anhydrous reaction conditions is essential.

Q4: I am observing an unexpected byproduct in my reaction mixture. How can I identify it?

Identification of byproducts typically involves a combination of analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To separate the impurity from the main product.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurity.

Common impurities are discussed in the troubleshooting section below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Presence of Unreacted Cinnamic Acid
  • Symptom: A spot corresponding to cinnamic acid is observed on the TLC plate of the final product, or its signals are present in the NMR spectrum.

  • Possible Cause: Insufficient amount of thionyl chloride, or the reaction was not allowed to proceed to completion.

  • Solution:

    • Ensure that a sufficient excess of thionyl chloride is used.

    • Increase the reaction time and monitor the disappearance of the cinnamic acid spot on TLC.

    • Purify the final product by recrystallization to remove the unreacted starting material.

Issue 2: Formation of a Major Impurity with a Similar Retention Time in HPLC
  • Symptom: A significant peak close to the main product peak is observed in the HPLC chromatogram.

  • Possible Cause: Formation of isomeric or structurally related byproducts. A likely candidate is trans-2-chloro-3-phenylpropenoyl chloride , which can be formed as a side product during the reaction of cinnamic acid with thionyl chloride.

  • Solution:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of this byproduct.

    • Purification: Fractional crystallization or preparative HPLC may be necessary to separate this impurity from the desired product.

Issue 3: Product is an Oily or Gummy Solid Instead of a Crystalline Powder
  • Symptom: The isolated product is not a free-flowing solid.

  • Possible Cause:

    • Residual Solvent: Incomplete removal of the reaction solvent (e.g., chlorobenzene) or purification solvents.

    • Presence of Multiple Impurities: A mixture of the desired product and several byproducts can prevent crystallization.

  • Solution:

    • Drying: Dry the product under high vacuum for an extended period to remove residual solvents.

    • Purification: Perform a thorough purification of the crude product. This may involve washing with appropriate solvents to remove specific impurities followed by recrystallization from a suitable solvent system.

Issue 4: The Final Product is Darkly Colored
  • Symptom: The isolated this compound is brown or black instead of the expected off-white or light yellow solid.

  • Possible Cause:

    • Decomposition: The product or intermediates may have decomposed due to excessive heat or prolonged reaction times.

    • Charring: Localized overheating during the reaction can cause charring.

  • Solution:

    • Temperature Control: Maintain a consistent and appropriate reaction temperature. Use a heating mantle with a stirrer to ensure even heat distribution.

    • Decolorization: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities before recrystallization.

Impurity Profile and Data

Impurity Name Potential Source Analytical Method for Detection Expected M/Z
Cinnamic AcidUnreacted starting materialHPLC, NMR148.16
3-Chlorobenzo[b]thiophene-2-carbonyl chlorideIncomplete hydrolysis of the intermediateHPLC, GC-MS230.00
trans-2-Chloro-3-phenylpropenoic acidSide reaction productHPLC, GC-MS, NMR182.59
Polymeric materialsSide reactions under harsh conditionsGPC, NMRVariable

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place cinnamic acid.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the cinnamic acid. A solvent such as chlorobenzene can be used.[2]

  • Reaction: Heat the mixture to reflux and maintain the temperature for the required duration (typically several hours). Monitor the reaction progress by TLC.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • Hydrolysis: Carefully add water to the residue (the intermediate 3-chlorobenzo[b]thiophene-2-carbonyl chloride) to hydrolyze it to the carboxylic acid. This step is often exothermic and should be done with cooling.

  • Isolation: The solid product is collected by filtration, washed with water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Analytical Method: Purity Determination by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

Visualizations

Synthesis_Pathway Cinnamic_Acid Cinnamic Acid Intermediate 3-Chlorobenzo[b]thiophene-2-carbonyl chloride Cinnamic_Acid->Intermediate Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Hydrolysis H₂O Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Cinnamic_Acid Cinnamic Acid Intermediate 3-Chlorobenzo[b]thiophene-2-carbonyl chloride Cinnamic_Acid->Intermediate Unreacted_SM Unreacted Cinnamic Acid Cinnamic_Acid->Unreacted_SM Side_Product trans-2-Chloro-3-phenylpropenoic acid Cinnamic_Acid->Side_Product SOCl2 SOCl₂ SOCl2->Intermediate Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->Side_Product Degradation_Products Degradation Products Reaction_Conditions->Degradation_Products Final_Product This compound Intermediate->Final_Product Hydrolysis Incomplete_Hydrolysis Residual Carbonyl Chloride Intermediate->Incomplete_Hydrolysis Final_Product->Degradation_Products

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Review_Stoichiometry 2. Review Stoichiometry of Reagents Check_Purity->Review_Stoichiometry Monitor_Reaction 3. Monitor Reaction Progress (TLC/HPLC) Review_Stoichiometry->Monitor_Reaction Control_Temp 4. Control Reaction Temperature Monitor_Reaction->Control_Temp Optimize_Workup 5. Optimize Workup and Purification Control_Temp->Optimize_Workup Analyze_Impurities 6. Characterize Impurities (HPLC, MS, NMR) Optimize_Workup->Analyze_Impurities Solution Problem Resolved Analyze_Impurities->Solution

References

Technical Support Center: Purification of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Chlorobenzo[b]thiophene-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. The solution is supersaturated, causing the solute to come out of solution above its melting point.Re-heat the solution and add a small amount of additional solvent to decrease saturation. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point.
The cooling process is too rapid.Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
Significant impurities are present, disrupting crystal lattice formation.If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel.
No crystals form upon cooling. The solution is not sufficiently saturated.Re-heat the solution and boil off some of the solvent to increase the concentration of the compound. Allow it to cool again.[1]
Nucleation has not been initiated.Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[1][2] Add a seed crystal of the pure compound if available.[1]
Crystal formation is very rapid, resulting in fine needles or powder. The solution is too concentrated, or the cooling is too fast.While this may result in a pure product, for larger crystals, dilute the solution slightly with more hot solvent and allow it to cool more slowly.[1]
The recovery yield is low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and filter paper) is pre-heated before pouring the hot solution. Use a stemless funnel to prevent clogging.
The purified crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What are the expected impurities in my crude this compound?

A2: If synthesized from cinnamic acid and thionyl chloride, common impurities may include unreacted cinnamic acid, residual thionyl chloride, and byproducts from side reactions.[3][4] A thorough work-up after the reaction, including washing with a dilute base to remove unreacted acidic starting materials, can minimize these impurities before recrystallization.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 267-273 °C. A sharp melting point within this range is a good indicator of purity.

Q4: How can I improve the purity if a single recrystallization is insufficient?

A4: If the compound is still not pure after one recrystallization, a second recrystallization can be performed. Ensure the crystals from the first recrystallization are completely dry before proceeding. Alternatively, if impurities have very different polarity from the desired compound, column chromatography could be an effective purification step.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

Quantitative Data

SolventSolubility (Cold)Solubility (Hot)Notes
EthanolSparingly SolubleSolubleA good starting solvent for recrystallization.
MethanolSparingly SolubleSolubleSimilar to ethanol, can be effective.
WaterInsolubleInsolubleNot a suitable single solvent.
TolueneSparingly SolubleSolubleMay be effective, especially for less polar impurities.
Ethyl AcetateSolubleVery SolubleMay be too soluble for good recovery unless used in a solvent system.
HexaneInsolubleInsolubleCan be used as an anti-solvent in a two-solvent system.
DMSOSolubleVery SolubleOften used in combination with water (DMSO:H2O).

Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration Dissolve->HotFilter Remove insoluble impurities Cool Slow Cooling & Crystallization HotFilter->Cool InsolubleImpurities Insoluble Impurities HotFilter->InsolubleImpurities VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Soluble Impurities in Mother Liquor VacuumFilter->Impurities Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from cinnamic acid and thionyl chloride appears to be sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete or slow reactions are a common issue in this synthesis. Several factors can contribute to this problem.

  • Insufficient Reaction Time or Temperature: The reaction of cinnamic acid with thionyl chloride can require prolonged heating to go to completion. Some protocols specify refluxing for as long as 48 to 72 hours.[1][2]

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion. If the reaction stalls, a modest increase in temperature, if possible, might be beneficial.

  • Moisture Contamination: Thionyl chloride is highly reactive with water. Any moisture in the starting materials or glassware will consume the thionyl chloride, reducing its availability for the desired reaction and potentially leading to the formation of byproducts.

    • Solution: Use thoroughly dried glassware and anhydrous solvents. Ensure that the cinnamic acid is dry before starting the reaction. It is also advisable to handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of both cinnamic acid and thionyl chloride is crucial. Impurities in the starting materials can interfere with the reaction.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the cinnamic acid by recrystallization and using freshly distilled thionyl chloride.

Q2: I am observing a low yield of the final product, this compound, after hydrolysis of the acid chloride. What could be the reasons?

A2: Low yields can stem from issues in both the acid chloride formation and the subsequent hydrolysis step.

  • Loss of Product During Workup: The workup procedure to isolate the acid chloride and the final carboxylic acid can lead to product loss.

    • Solution: After the reaction with thionyl chloride, excess reagent can be removed by distillation, preferably under reduced pressure.[3] Care should be taken to avoid overly high temperatures which can lead to decomposition. During the hydrolysis and subsequent acidification to precipitate the carboxylic acid, ensure the pH is sufficiently low to fully protonate the carboxylate.

  • Side Reactions: The formation of side products can significantly reduce the yield of the desired product.

    • Solution: Careful control of reaction conditions is key. The addition of a catalytic amount of pyridine is often used to facilitate the reaction, but the stoichiometry should be carefully controlled.[2]

Q3: My final product is colored, and I am having difficulty purifying it. What are the likely impurities and how can I remove them?

A3: The formation of colored impurities is a potential issue, which can arise from the decomposition of thionyl chloride or side reactions.

  • Sulfur-based Impurities: Old or improperly stored thionyl chloride can contain dissolved sulfur chlorides (e.g., S₂Cl₂) which are yellow-orange and can lead to colored impurities.

    • Solution: Use freshly distilled or a new bottle of thionyl chloride. If colored impurities are present in the crude product, recrystallization is the most effective purification method. Suitable solvents for recrystallization include ethanol.[2]

  • Incomplete Hydrolysis: Residual acid chloride can lead to impurities.

    • Solution: Ensure the hydrolysis step is complete by stirring the reaction mixture for a sufficient amount of time. The purity of the final product can be checked by melting point determination, which should be in the range of 268-272 °C.

Data Presentation

ParameterMethod 1: Cinnamic Acid RouteMethod 2: Ester HydrolysisReference
Starting Material Cinnamic acidEthyl 3-chlorobenzo[b]thiophene-2-carboxylate[2],[4]
Key Reagents Thionyl chloride, Pyridine, ChlorobenzeneSodium Hydroxide, Ethanol, Hydrochloric Acid[2],[4]
Reaction Time 48 - 72 hoursOvernight[1][2],[4]
Reaction Temperature RefluxRoom Temperature[2],[4]
Yield Not explicitly stated for the carboxylic acid87% (for a similar derivative)[4]
Purification Recrystallization from ethanolExtraction and precipitation[2],[4]

Experimental Protocols

Method 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cinnamic acid (0.5 mol), chlorobenzene (300 ml), and thionyl chloride (0.77 mol) is prepared.

  • Addition of Catalyst: Pyridine (0.05 mol) is carefully added to the stirred mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 48 hours. The reaction should be carried out in a well-ventilated fume hood as it evolves HCl and SO₂ gases.

  • Workup: After cooling the reaction mixture to room temperature, the excess thionyl chloride and chlorobenzene are removed by distillation under reduced pressure. The resulting crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used in the next step or purified further.

Method 2: Synthesis of this compound via Ester Hydrolysis (General Procedure) [4]

  • Reaction Setup: To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 eq.) in ethanol, a solution of 3N sodium hydroxide (2 eq.) is added.

  • Reaction: The solution is stirred at room temperature overnight.

  • Workup: The reaction mixture is concentrated under vacuum to remove the ethanol. The residue is diluted with water and then acidified with 1N hydrochloric acid to precipitate the carboxylic acid.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Acid Chloride cluster_hydrolysis Hydrolysis and Purification cinnamic_acid Cinnamic Acid reflux Reflux (48-72h) cinnamic_acid->reflux thionyl_chloride Thionyl Chloride Pyridine (cat.) Chlorobenzene thionyl_chloride->reflux acid_chloride Crude 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride reflux->acid_chloride hydrolysis Hydrolysis (e.g., NaOH/H₂O) acid_chloride->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (e.g., Ethanol) filtration->recrystallization final_product Pure 3-Chlorobenzo[b]thiophene- 2-carboxylic acid recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of Final Product check_reaction_completion Check for complete conversion of starting material (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_workup Review workup and purification procedures check_reaction_completion->check_workup Yes increase_time_temp Increase reaction time or temperature. Ensure anhydrous conditions. incomplete_reaction->increase_time_temp end Improved Yield increase_time_temp->end product_loss Potential product loss during extraction or precipitation check_workup->product_loss Inefficient check_side_products Analyze crude product for significant side products check_workup->check_side_products Efficient optimize_workup Optimize pH for precipitation. Ensure efficient extraction. product_loss->optimize_workup optimize_workup->end side_products_present Side products detected check_side_products->side_products_present Yes check_side_products->end No optimize_conditions Optimize reaction conditions (e.g., catalyst amount, temperature) to minimize side reactions. side_products_present->optimize_conditions optimize_conditions->end

Caption: Troubleshooting decision tree for low product yield.

reaction_pathway cinnamic_acid Cinnamic Acid intermediate Intermediate (Acyl Chloride Formation) cinnamic_acid->intermediate + SOCl₂ (Pyridine) cyclization Intramolecular Cyclization & Chlorination intermediate->cyclization acid_chloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride cyclization->acid_chloride hydrolysis Hydrolysis acid_chloride->hydrolysis + H₂O final_product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid hydrolysis->final_product

Caption: Reaction pathway for the synthesis from cinnamic acid.

References

Identification of byproducts in 3-Chlorobenzo[b]thiophene-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzo[b]thiophene-2-carboxylic acid. The information is designed to help identify and mitigate the formation of byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[1][2][3] This reaction is typically performed in the presence of a catalyst, such as pyridine, and a suitable solvent like chlorobenzene.[2][4] The reaction proceeds through the formation of an intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can then be hydrolyzed to the desired carboxylic acid.[3]

Q2: What are the potential byproducts I might encounter during the synthesis of this compound from cinnamic acid?

A2: While specific quantitative data on byproduct distribution is limited in publicly available literature, several potential byproducts can be inferred based on the reactivity of the starting materials and intermediates. These may include:

  • Unreacted Cinnamic Acid: Incomplete reaction can lead to the presence of the starting material in your final product.

  • Cinnamoyl Chloride: If the synthesis involves the formation of the acid chloride as an intermediate, incomplete hydrolysis will result in its presence as an impurity.

  • Polymeric Materials: Thionyl chloride can promote polymerization of cinnamic acid or its derivatives, especially under prolonged heating, leading to intractable tars.

  • Stilbene Derivatives: Decarboxylation of cinnamic acid at elevated temperatures can lead to the formation of stilbene and its chlorinated derivatives.

  • Isomeric Byproducts: Although less common for this specific reaction, alternative cyclization pathways could potentially lead to isomeric benzothiophene derivatives.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial:

  • Temperature Control: Avoid excessive temperatures and prolonged heating to reduce the likelihood of polymerization and decarboxylation.

  • Stoichiometry: Use the correct molar ratios of cinnamic acid, thionyl chloride, and any catalyst as specified in established protocols.

  • Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times which can favor side reactions.

  • Purity of Reagents: Ensure that all starting materials, particularly thionyl chloride and solvents, are of high purity and anhydrous to prevent unwanted side reactions.

Q4: What analytical techniques are best for identifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the identification of byproducts:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and detect the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Mass Spectrometry (MS): Helps in determining the molecular weights of the components in your mixture, aiding in the identification of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities present.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, helping to distinguish between the carboxylic acid, acid chloride, and other potential byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product or intermediates. - Impure starting materials.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Carefully control the reaction temperature according to the protocol. - Avoid prolonged heating. - Use freshly distilled thionyl chloride and anhydrous solvents.
Presence of a Sticky, Tarry Residue - Polymerization of starting materials or intermediates. - Excessive heating.- Lower the reaction temperature. - Reduce the reaction time. - Consider a different solvent or catalyst system that may be less prone to promoting polymerization.
Product Contaminated with Starting Material (Cinnamic Acid) - Insufficient amount of thionyl chloride. - Reaction time too short.- Ensure the correct stoichiometry of reagents. - Increase the reaction time and monitor for the disappearance of the starting material spot on TLC.
Product Contaminated with Cinnamoyl Chloride - Incomplete hydrolysis of the intermediate acid chloride.- Ensure sufficient water is added during the workup to fully hydrolyze the acid chloride. - Stir the reaction mixture vigorously during hydrolysis.
Formation of an Unknown Byproduct - Side reactions due to impurities or incorrect reaction conditions.- Isolate the byproduct using column chromatography. - Characterize the byproduct using spectroscopic methods (NMR, MS, IR) to identify its structure. - Once identified, adjust reaction conditions (e.g., temperature, catalyst) to minimize its formation.

Experimental Protocols

Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

A detailed protocol for the synthesis of the intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, from cinnamic acid is described in the literature.[2] A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours.[2] The excess thionyl chloride is then typically removed by distillation.

Hydrolysis to this compound

The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be hydrolyzed to the carboxylic acid by careful addition of water. The product can then be isolated by filtration and purified by recrystallization.

Visualizations

To aid in understanding the experimental workflow, a logical diagram is provided below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cinnamic_acid Cinnamic Acid reaction Reaction (Reflux in Chlorobenzene, Pyridine) cinnamic_acid->reaction thionyl_chloride Thionyl Chloride thionyl_chloride->reaction carbonyl_chloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride reaction->carbonyl_chloride hydrolysis Hydrolysis (Water) carbonyl_chloride->hydrolysis filtration Filtration hydrolysis->filtration recrystallization Recrystallization filtration->recrystallization final_product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid recrystallization->final_product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are the reaction of cinnamic acid with thionyl chloride and electrophilic cyclization of 2-alkynyl thioanisoles. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Q2: I am experiencing a low yield in the cinnamic acid and thionyl chloride reaction. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Moisture: Thionyl chloride is highly reactive with water. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature and Time: The reaction typically requires prolonged reflux (48-72 hours).[1][2] Insufficient heating or reaction time can lead to incomplete conversion.

  • Purity of Reagents: The purity of cinnamic acid, thionyl chloride, and any catalysts or solvents (e.g., pyridine, chlorobenzene) is crucial.[2]

  • Side Reactions: Overheating or the presence of impurities can lead to the formation of undesired byproducts.

Q3: Are there more environmentally friendly methods for this synthesis?

A3: Yes, an electrophilic cyclization method using sodium halides as the halogen source with copper(II) sulfate in ethanol is considered a more environmentally benign approach.[3] This method avoids the use of harsh reagents like thionyl chloride and hazardous solvents like chlorobenzene.[3]

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol and cyclohexane.[1][2] The crude product is dissolved in a hot solvent and allowed to cool slowly to form crystals, which are then filtered. Washing the filtered solid with cold solvent can help remove residual impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive reagents (especially thionyl chloride due to moisture).Insufficient reaction temperature or time.Incorrect stoichiometry of reagents.Ensure all reagents are fresh and anhydrous. Dry glassware thoroughly.Monitor reaction temperature and ensure it is maintained at the specified reflux temperature. Extend reaction time if necessary.Carefully measure all reagents to ensure correct molar ratios.
Formation of a Dark, Tarry Substance Reaction temperature is too high.Presence of impurities in starting materials.Side reactions or polymerization.Use a temperature-controlled heating mantle and monitor the reaction temperature closely.Ensure the purity of all starting materials.Consider using a milder chlorinating agent or a different synthetic route if charring persists.
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization.Residual solvent.Purify the crude product using column chromatography before recrystallization.Ensure all solvent is removed under vacuum after the reaction workup.Try different recrystallization solvents or solvent mixtures.
Multiple Spots on TLC After Reaction Incomplete reaction.Formation of side products.Monitor the reaction progress using TLC until the starting material is consumed.Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation.Isolate the desired product using column chromatography.

Experimental Protocols

Protocol 1: Synthesis from Cinnamic Acid and Thionyl Chloride

This protocol is based on the reaction of cinnamic acid with thionyl chloride in the presence of pyridine and chlorobenzene.[2]

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene

  • Cyclohexane (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, prepare a stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml).[2]

  • Slowly add thionyl chloride (0.77 mol) to the mixture.

  • Heat the mixture to reflux and maintain for 48-72 hours.[1][2]

  • After reflux, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation.

  • The crude product is then dissolved in hot cyclohexane and filtered immediately.[1]

  • Allow the filtrate to cool overnight to facilitate crystallization.

  • Collect the resulting yellowish needles of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride by filtration.

  • Hydrolyze the acid chloride to the carboxylic acid by carefully adding it to a stirring solution of sodium hydroxide (10% solution), followed by acidification with concentrated HCl.[1]

Protocol 2: Electrophilic Cyclization of 2-Alkynyl Thioanisoles

This protocol describes a greener synthesis of 3-halobenzo[b]thiophenes.[3]

Materials:

  • 2-Alkynyl thioanisole derivative

  • Sodium chloride (NaCl)

  • Copper(II) sulfate (CuSO₄)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the 2-alkynyl thioanisole derivative in ethanol in a round-bottom flask.

  • Add sodium chloride and copper(II) sulfate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-chlorobenzo[b]thiophene derivative.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Summary

The following table summarizes reported yields for the synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization, demonstrating the high efficiency of this method.[3]

Starting MaterialProductYield (%)
Cyclohexyl substituted alkynyl thioanisole3-Chlorobenzo[b]thiophene derivative90%
Substituted propargyl alcohol2-(3-Chlorobenzo[b]thiophen-2-yl)propan-2-ol77%

Visualizing the Workflow

Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.

G Workflow for Synthesis from Cinnamic Acid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Mix Cinnamic Acid, Pyridine, and Chlorobenzene add_socl2 Add Thionyl Chloride start->add_socl2 reflux Reflux for 48-72 hours add_socl2->reflux cool Cool to Room Temperature reflux->cool distill Distill Excess Thionyl Chloride cool->distill recrystallize Recrystallize from Cyclohexane distill->recrystallize hydrolyze Hydrolyze Acid Chloride recrystallize->hydrolyze acidify Acidify to Obtain Carboxylic Acid hydrolyze->acidify end This compound acidify->end

Caption: Workflow for the synthesis of this compound from cinnamic acid.

G Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? cause1 Moisture Contamination? start->cause1 Yes cause2 Incorrect Temperature/Time? cause1->cause2 No solution1 Use Anhydrous Reagents and Dry Glassware cause1->solution1 Yes cause3 Impure Reagents? cause2->cause3 No solution2 Verify and Maintain Reflux Conditions cause2->solution2 Yes solution3 Purify Starting Materials cause3->solution3 Yes

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Troubleshooting guide for the synthesis of benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Optimization

Q1: I am experiencing a low yield in my palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative. How can I optimize the reaction conditions?

A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge. The issue often arises from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and copper salt as an oxidant significantly influences the yield.[1] Studies have demonstrated that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[1]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_catalyst Screen Pd Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) check_reagents->optimize_catalyst optimize_oxidant Vary Co-catalyst/Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) optimize_catalyst->optimize_oxidant end_fail Consult Literature for Alternative Routes optimize_catalyst->end_fail No Improvement optimize_solvent Test Different Solvents (e.g., DMSO, Dioxane, Toluene) optimize_oxidant->optimize_solvent optimize_temp Adjust Reaction Temperature (e.g., 80°C, 100°C, 120°C) optimize_solvent->optimize_temp analysis Analyze Crude Product (TLC, LC-MS) optimize_temp->analysis analysis->check_reagents Failure, Re-evaluate end_success Improved Yield analysis->end_success Success

Caption: Systematic workflow for troubleshooting low yields in Pd-catalyzed reactions.

Quantitative Data: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂(PPh₃)₂Cu(OAc)₂DMSO62
3Pd(OAc)₂CuCl₂DMSO71
4Pd(OAc)₂Cu(OAc)₂Dioxane55
5Pd(OAc)₂Cu(OAc)₂Toluene40

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1]

Q2: I am observing poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?

A2: Regioselectivity in the functionalization of benzothiophenes is a critical aspect of their synthesis. While C2 functionalization is common, achieving selective C3 substitution often requires specific strategies. The inherent electronic properties of the benzothiophene ring system favor electrophilic substitution at the C3 position.[2] However, in metal-catalyzed reactions, the outcome can be influenced by the directing groups and reaction conditions. For selective C3 arylation, one approach is the use of a removable directing group at the C2 position to block it and guide the reaction to C3. Another strategy involves the use of specific catalyst systems that favor C3 functionalization.

Purification & Isolation

Q3: I am having difficulty purifying my benzothiophene derivative. What are the recommended methods?

A3: Proper purification is essential for obtaining high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[1]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For benzothiophene derivatives, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).[1]

  • Recrystallization: This method is suitable for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures and insoluble at low temperatures, while impurities should remain soluble at all temperatures.

Purification Workflow

purification_workflow start Crude Product check_solubility Assess Solubility & Polarity (TLC) start->check_solubility is_solid Is the product solid? check_solubility->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Pure repeat_purification Repeat Purification or Try Alternative Method check_purity->repeat_purification Impure repeat_purification->column_chromatography

Caption: Decision-making workflow for the purification of benzothiophene derivatives.

Characterization & Analysis

Q4: The spectroscopic data for my product is ambiguous. How can I definitively characterize my benzothiophene derivative and distinguish between isomers?

A4: Unambiguous characterization of benzothiophene derivatives and their isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.[3][4][5]

  • ¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for structure elucidation. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation of isomers like benzo[b]thiophene and benzo[c]thiophene.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For instance, nitro-substituted benzothiophenes will show strong absorption bands for the nitro group (typically in the 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ regions).[5]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula.[5]

Spectroscopic Data Comparison for Parent Isomers [3]

TechniqueBenzo[b]thiopheneBenzo[c]thiophene
¹H NMR (CDCl₃, δ, ppm) H2: 7.42, H3: 7.33, H4: 7.88, H5: 7.36, H6: 7.34, H7: 7.83H1: ~7.56, H3: ~7.67, Aromatic Multiplets
¹³C NMR (CDCl₃, δ, ppm) C2: 126.4, C3: 122.5, C3a: 139.8, C4: 124.3, C5: 124.2, C6: 123.4, C7: 121.7, C7a: 139.1Estimated from derivatives due to instability
UV-Vis (λmax, nm) ~228, 258, 297Varies with substitution

Data for Benzo[b]thiophene is well-documented. Data for the less stable Benzo[c]thiophene is often estimated from its derivatives.[3]

Spectroscopic Analysis Workflow

spectroscopic_analysis start Purified Sample ms_analysis Mass Spectrometry (Confirm Molecular Weight) start->ms_analysis ir_analysis IR Spectroscopy (Identify Functional Groups) start->ir_analysis nmr_analysis ¹H & ¹³C NMR Spectroscopy (Elucidate Structure) start->nmr_analysis data_integration Integrate All Spectroscopic Data ms_analysis->data_integration ir_analysis->data_integration dept_analysis DEPT NMR (Optional) (Differentiate CH, CH₂, CH₃) nmr_analysis->dept_analysis nmr_analysis->data_integration dept_analysis->data_integration ambiguous_data Ambiguous Data? data_integration->ambiguous_data structure_confirmed Structure Confirmed ambiguous_data->structure_confirmed No two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) ambiguous_data->two_d_nmr Yes two_d_nmr->data_integration

Caption: Logical workflow for the spectroscopic analysis of benzothiophene derivatives.

Key Experimental Protocols

General Protocol for Palladium-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[1]
  • Reaction Setup: In a reaction vessel, combine benzo[b]thiophene 1,1-dioxide (0.1 mmol), the desired arylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 1.0 mL) to the vessel.

  • Reaction Conditions: Heat the mixture at 100 °C for 20 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired 2-arylbenzo[b]thiophene 1,1-dioxide.

General Protocol for Purification by Column Chromatography[1]
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.

General Protocol for NMR Sample Preparation[6]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzothiophene derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The resulting spectrum will provide information on the chemical shift (proton environment), integration (number of protons), and coupling constants (neighboring protons).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required. Broadband proton decoupling is usually employed to simplify the spectrum. DEPT experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]

References

Technical Support Center: Synthesis of 3-Halobenzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-halobenzo[b]thiophenes. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 3-halobenzo[b]thiophenes, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired 3-Halobenzo[b]thiophene

Question: I am performing a direct halogenation of benzo[b]thiophene using N-halosuccinimide (NXS), but I am getting a very low yield of the 3-halo product. What could be the issue?

Answer: Low yields in direct halogenation can stem from several factors. Firstly, ensure your starting benzo[b]thiophene is pure, as impurities can interfere with the reaction. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF can promote the desired ionic reaction pathway. If you are using a non-polar solvent, the reaction may be sluggish. Additionally, the reaction temperature can influence the outcome. While some protocols are performed at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to the formation of side products. Finally, ensure your N-halosuccinimide reagent is of high purity and has been stored correctly, as decomposition can lead to reduced reactivity.

Question: My electrophilic cyclization of a 2-alkynylthioanisole is resulting in a low yield of the 3-halobenzo[b]thiophene. What are the common causes for this?

Answer: Low yields in electrophilic cyclization are often related to the electronic nature of the substituents on the 2-alkynylthioanisole.

  • Electron-Withdrawing Groups (EWGs): If your substrate contains strong electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring, the nucleophilicity of the alkyne and the sulfur atom is reduced, which can hinder the cyclization process. In such cases, you might need to use a more potent electrophilic halogen source or increase the reaction temperature. However, be cautious as higher temperatures can also lead to decomposition.

  • Steric Hindrance: Bulky substituents near the alkyne or the sulfur atom can sterically hinder the cyclization. If you suspect steric hindrance is an issue, you may need to prolong the reaction time or use a less bulky halogenating agent if possible.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reaction duration or adding a slight excess of the halogenating agent.

  • Side Reactions: The presence of other nucleophilic groups in your substrate can lead to competing side reactions. Ensure that your starting material is designed to favor the desired 5-endo-dig cyclization.

Problem 2: Formation of Multiple Products

Question: I am observing the formation of di- and tri-halogenated byproducts in my direct halogenation reaction. How can I improve the selectivity for the mono-halogenated product?

Answer: The formation of multiple halogenated products is a common side reaction in the electrophilic halogenation of aromatic compounds. To enhance the selectivity for the 3-halobenzo[b]thiophene, consider the following adjustments:

  • Stoichiometry: Use a strict 1:1 stoichiometry of the halogenating agent to the benzo[b]thiophene. An excess of the halogenating agent will invariably lead to over-halogenation.

  • Slow Addition: Add the halogenating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile and favors mono-substitution.

  • Solvent Choice: The solvent can significantly influence the selectivity. Non-polar solvents can sometimes lead to radical pathways that are less selective. A study on the bromination of a substituted benzo[b]thiophene with N-bromosuccinimide (NBS) indicated that the choice of solvent affects the selectivity, with some solvents leading to the formation of di- and tri-bromo byproducts.[1] Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to decrease the reaction rate and improve selectivity.

Question: My reaction is producing a mixture of 2-halo and 3-halobenzo[b]thiophenes. How can I favor the formation of the 3-halo isomer?

Answer: While electrophilic substitution on the benzo[b]thiophene ring preferentially occurs at the 3-position due to the higher electron density, the formation of the 2-halo isomer can occur as a side reaction. To minimize the formation of the 2-halo isomer:

  • Choice of Halogenating Agent: Some halogenating agents may exhibit different regioselectivity. For instance, using elemental halogens (Br₂, Cl₂) in a suitable solvent often provides good selectivity for the 3-position.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) generally favor the thermodynamically more stable 3-substituted product.

Problem 3: Product Purification Challenges

Question: I am having difficulty separating the desired 3-halobenzo[b]thiophene from the di-halogenated byproduct by column chromatography. What can I do?

Answer: Separating mono- and di-halogenated products can be challenging due to their similar polarities. Here are some strategies to improve separation:

  • Optimize Solvent System: Use a less polar solvent system for your column chromatography. A shallow gradient elution, starting with a very non-polar eluent (e.g., pure hexane) and gradually increasing the polarity, can enhance the separation.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-halobenzo[b]thiophenes?

A1: The two most prevalent methods are:

  • Direct Electrophilic Halogenation: This involves the reaction of benzo[b]thiophene with an electrophilic halogen source, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), to introduce a halogen atom at the 3-position.

  • Electrophilic Cyclization: This method starts with a 2-alkynylthioanisole, which undergoes an intramolecular cyclization initiated by an electrophilic halogen source to form the 3-halobenzo[b]thiophene ring system.[2][3][4]

Q2: Which halogen is the easiest to introduce at the 3-position?

A2: Generally, bromination and iodination are often easier to control and achieve high yields compared to chlorination. Direct chlorination can sometimes be less selective and may require more specific reagents or catalysts to avoid side reactions. The synthesis of 3-fluorobenzo[b]thiophenes is particularly challenging and often requires specialized synthetic routes.[2]

Q3: Can I use Friedel-Crafts acylation on 3-halobenzo[b]thiophenes? What are the potential side reactions?

A3: Yes, Friedel-Crafts acylation can be performed on 3-halobenzo[b]thiophenes. The acylation will typically occur at the 2-position. However, potential side reactions include:

  • Dehalogenation: Under strong Lewis acid conditions, the halogen at the 3-position might be cleaved.

  • Rearrangement: Although less common with acylation than alkylation, rearrangements are a possibility to consider.

  • Polyacylation: If the reaction conditions are too harsh or the stoichiometry is not controlled, multiple acyl groups may be added to the molecule.

Q4: How can I confirm the regiochemistry of my halogenated product?

A4: The most reliable method for confirming the position of the halogen is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns and chemical shifts of the protons on the thiophene and benzene rings will be distinct for the 2- and 3-halo isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms directly bonded to the halogen and the adjacent carbons will be significantly different for the two isomers.

  • NOE (Nuclear Overhauser Effect) experiments: These can be used to determine the spatial proximity of protons, which can help in assigning the correct structure.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization of 2-Alkynylthioanisoles.

EntryR Group on AlkyneHalogenating SystemProductYield (%)Reference
1CyclohexylNaCl, CuSO₄·5H₂O, EtOH3-chloro-2-cyclohexylbenzo[b]thiophene90[2][4]
2CyclohexylNaBr, CuSO₄·5H₂O, EtOH3-bromo-2-cyclohexylbenzo[b]thiophene92[2][4]
3-C(OH)(CH₃)₂NaCl, CuSO₄·5H₂O, EtOH2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol77[2][4]
4-C(OH)(CH₃)₂NaBr, CuSO₄·5H₂O, EtOH2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol85[2][4]
5CyclopentanolNaCl, CuSO₄·5H₂O, EtOH3-chloro-2-(cyclopentanol)benzo[b]thiophene35[2][4]

Table 2: Influence of Solvent on the Bromination of 3-methyl-7-chlorobenzo[b]thiophene with NBS.

SolventMonobromo Product (%)Dibromo Product (%)Tribromo Product (%)Reference
Carbon TetrachlorideHighLowTrace[1]
AcetonitrileLowerHigherSignificant[1]
DichloromethaneLowerHigherSignificant[1]
1,2-DichloroethaneLowerHigherSignificant[1]
n-HeptaneHighLowTrace[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Bromobenzo[b]thiophene via Direct Bromination

Materials:

  • Benzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 3-bromobenzo[b]thiophene as a colorless oil.

Protocol 2: General Procedure for the Synthesis of 3-Chlorobenzo[b]thiophene via Electrophilic Cyclization

Materials:

  • 2-Ethynylthioanisole

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium chloride (NaCl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To a solution of 2-ethynylthioanisole (1.0 eq) in ethanol, add sodium chloride (2.0 eq) and copper(II) sulfate pentahydrate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chlorobenzo[b]thiophene.[2][4]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Benzo[b]thiophene Benzo[b]thiophene Direct Halogenation Direct Halogenation Benzo[b]thiophene->Direct Halogenation NXS 2-Alkynylthioanisole 2-Alkynylthioanisole Electrophilic Cyclization Electrophilic Cyclization 2-Alkynylthioanisole->Electrophilic Cyclization Halogen Source, Catalyst 3-Halobenzo[b]thiophene 3-Halobenzo[b]thiophene Direct Halogenation->3-Halobenzo[b]thiophene Electrophilic Cyclization->3-Halobenzo[b]thiophene

Caption: Main synthetic routes to 3-halobenzo[b]thiophenes.

Side_Reactions 3-Halobenzo[b]thiophene 3-Halobenzo[b]thiophene Dihalogenated Product Dihalogenated Product 3-Halobenzo[b]thiophene->Dihalogenated Product Excess Halogenating Agent 2-Halobenzo[b]thiophene 2-Halobenzo[b]thiophene 3-Halobenzo[b]thiophene->2-Halobenzo[b]thiophene Lack of Regioselectivity Trihalogenated Product Trihalogenated Product Dihalogenated Product->Trihalogenated Product Excess Halogenating Agent Starting Material Starting Material Low_Yield Low Yield Starting Material->Low_Yield Poor Reactivity / Side Reactions Low Yield Low Yield

Caption: Common side reactions and problems in synthesis.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Start->Multiple_Products Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Adjust_Stoichiometry Adjust Stoichiometry (1:1) Multiple_Products->Adjust_Stoichiometry Yes Check_Reagents Check Reagent Quality Check_Purity->Check_Reagents Optimize_Conditions Optimize Temp. & Time Check_Reagents->Optimize_Conditions Purification Optimize Purification Optimize_Conditions->Purification Slow_Addition Slow Reagent Addition Adjust_Stoichiometry->Slow_Addition Change_Solvent Change Solvent Slow_Addition->Change_Solvent Change_Solvent->Purification

Caption: A logical workflow for troubleshooting common issues.

References

Challenges in the scale-up of 3-Chlorobenzo[b]thiophene-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS No: 21211-22-3).

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Problem ID Issue Observed Potential Causes Recommended Solutions
T-01 Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Inactive or poor-quality thionyl chloride.1. Extend reaction time; monitor reaction progress using TLC or HPLC. 2. Ensure starting materials are pure and dry; perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 3. Calibrate heating equipment; optimize temperature based on small-scale trials. 4. Use freshly distilled or a new bottle of thionyl chloride. Ensure it is handled under anhydrous conditions.
T-02 Formation of Significant Impurities 1. Presence of moisture leading to side reactions. 2. Over-chlorination (di-chlorinated byproducts). 3. Reaction temperature too high, causing decomposition. 4. Impure starting materials (e.g., cinnamic acid).1. Thoroughly dry all glassware and solvents. Handle thionyl chloride in a fume hood with precautions against atmospheric moisture.[1][2] 2. Control stoichiometry of the chlorinating agent; consider slower, portion-wise addition at a controlled temperature. 3. Maintain strict temperature control. A runaway reaction can be a significant hazard at scale.[3] 4. Recrystallize or purify starting materials before use.
T-03 Difficult Product Isolation/Purification 1. Product is oily or does not crystallize. 2. Co-precipitation of impurities. 3. Poor solubility in chosen recrystallization solvent.1. Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification. Perform a solvent screen for optimal crystallization conditions. 2. Treat the crude product with a wash (e.g., cold solvent) to remove soluble impurities before recrystallization. Consider charcoal treatment to remove colored impurities. 3. Test a range of solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane) to find an appropriate system.
T-04 Safety Concerns During Scale-Up 1. Vigorous off-gassing of HCl and SO₂. 2. Exothermic reaction leading to loss of control. 3. Violent reaction of thionyl chloride with water or other nucleophiles.[4]1. Ensure the reactor is connected to an efficient gas scrubber system (e.g., containing sodium hydroxide solution) to neutralize acidic gases.[5] 2. Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. Ensure the reactor has adequate cooling capacity. 3. Implement strict protocols to prevent water contamination. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat.[1][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

A1: A frequently cited method involves the reaction of cinnamic acid with an excess of thionyl chloride (SOCl₂), often in a solvent like chlorobenzene.[7][8] This reaction proceeds through the formation of an intermediate acid chloride, followed by cyclization and chlorination.

Q2: What are the primary safety hazards associated with using thionyl chloride on a large scale?

A2: Thionyl chloride is a corrosive and toxic chemical.[4][9] Its primary hazards during scale-up include:

  • Violent Reactivity: It reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas.[4]

  • Toxicity: Inhalation can cause severe respiratory irritation, pulmonary edema, and can be fatal.[1][10] Skin contact causes severe burns.[6]

  • Thermal Decomposition: Heating to decomposition can release other hazardous gases like chlorine.[4] All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate gas scrubbing capabilities and robust PPE.[1]

Q3: My final product has a persistent yellow or brown color. How can I decolorize it?

A3: Colored impurities often arise from side reactions or decomposition. For purification, you can dissolve the crude product in a suitable solvent and treat it with activated charcoal. After stirring for a period, the charcoal is filtered off (e.g., through celite), and the product is recovered by crystallization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with methanol to convert the acid chloride to a stable methyl ester) and then analyzed to observe the disappearance of the starting material (cinnamic acid) and the appearance of the product spot/peak.

Q5: What are the key considerations for choosing a solvent for large-scale crystallization?

A5: For large-scale purification, an ideal solvent should:

  • Effectively dissolve the crude product at an elevated temperature.

  • Show low solubility for the product at room temperature or below to ensure high recovery.

  • Effectively leave impurities dissolved in the mother liquor.

  • Be non-reactive with the product.

  • Have a relatively low boiling point for easy removal.

  • Pose minimal safety and environmental hazards.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid

This protocol is a representative lab-scale procedure that forms the precursor to the final carboxylic acid.

Materials:

  • Cinnamic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • Chlorobenzene (solvent)

  • Pyridine (catalytic amount)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., Nitrogen). The outlet of the condenser should be connected to a gas trap/scrubber containing aqueous sodium hydroxide to neutralize HCl and SO₂ gases.[5]

  • Charging Reagents: To the flask, add cinnamic acid (1.0 eq) and chlorobenzene.

  • Addition: Add a catalytic amount of pyridine to the stirred suspension. Slowly add thionyl chloride (5.0 eq) via the dropping funnel. The addition may be exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 132°C for chlorobenzene). Maintain reflux for an extended period (e.g., 48-72 hours), monitoring the reaction by TLC or HPLC.[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The remaining crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used in the next step.

Protocol 2: Hydrolysis to this compound

Procedure:

  • Hydrolysis: Carefully and slowly add the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride from the previous step to a stirred mixture of ice and water.

  • Precipitation: The carboxylic acid will precipitate as a solid. Continue stirring until the hydrolysis is complete.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any remaining acids (like HCl).

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Section 4: Visualizations

dot```dot graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

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// Edge Definitions Start -> Reactor [label="Charge & Heat"]; Reactor -> Quench [label="Cool & Quench"]; Quench -> Filter [label="Isolate Crude Solid"]; Filter -> Dry [label="Remove Water"]; Dry -> Purify [label="Purify Crude Solid"]; Purify -> End [label="Isolate Pure Product"]; }

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

Alternative reagents for the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into alternative reagents and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most frequently cited method is the reaction of cinnamic acid with thionyl chloride in the presence of a base like pyridine.[1][2][3] This one-pot reaction proceeds through the formation of an intermediate acyl chloride, followed by cyclization and chlorination.

Q2: Are there viable alternative reagents to the traditional cinnamic acid and thionyl chloride method?

Yes, several alternative approaches can be considered, each with its own set of advantages and challenges. The two primary alternative strategies are:

  • Direct Chlorination of Benzo[b]thiophene-2-carboxylic Acid: This method involves the synthesis of the benzo[b]thiophene-2-carboxylic acid backbone first, followed by selective chlorination at the C3 position using an electrophilic chlorinating agent.

  • Synthesis via Electrophilic Cyclization of a 2-Alkynyl Thioanisole Precursor: This approach builds the 3-chlorobenzo[b]thiophene core through a cyclization reaction and subsequently introduces the carboxylic acid group at the C2 position.

Q3: I am having trouble with the direct chlorination of benzo[b]thiophene-2-carboxylic acid. What could be the issue?

The direct chlorination of benzo[b]thiophene-2-carboxylic acid can be challenging due to the electron-withdrawing nature of the carboxylic acid group at the C2 position, which deactivates the thiophene ring towards electrophilic substitution. Research has shown that the presence of a carbonyl group at the C2-position can inhibit the C3-halogenation reaction.[2] Overcoming this requires careful selection of the chlorinating agent and reaction conditions.

Q4: Can N-Chlorosuccinimide (NCS) be used for the chlorination of benzo[b]thiophene-2-carboxylic acid?

N-Chlorosuccinimide (NCS) is a versatile and milder chlorinating agent compared to thionyl chloride.[4] For electron-deficient aromatic systems, NCS often requires activation by a Brønsted or Lewis acid (e.g., BF₃·H₂O) or catalysis by a reagent like dimethyl sulfoxide (DMSO) to enhance its electrophilicity.[1] While specific protocols for the direct chlorination of benzo[b]thiophene-2-carboxylic acid with NCS are not widely reported, this approach is a potential alternative to the traditional method. However, the deactivating effect of the C2-carboxylic acid group remains a significant hurdle.

Q5: What are the main advantages of the 2-alkynyl thioanisole cyclization route?

This alternative route offers a high-yielding and potentially more environmentally benign synthesis of the 3-chlorobenzo[b]thiophene core. The use of sodium halides with a copper(II) sulfate catalyst is a key feature of this methodology.[2] This approach allows for the construction of the halogenated heterocyclic system with good regioselectivity. The main challenge lies in the subsequent introduction of the carboxylic acid group at the C2 position.

Troubleshooting Guides

Method 1: Traditional Synthesis from Cinnamic Acid and Thionyl Chloride
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product. 1. Impure or wet reagents (cinnamic acid, thionyl chloride, pyridine).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry of reagents.1. Ensure all reagents are of high purity and anhydrous. Distill thionyl chloride and pyridine if necessary.2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A prolonged reflux may be required.[2]3. Carefully control the molar ratios of the reactants as specified in the protocol.
Formation of a complex mixture of byproducts. 1. Side reactions due to the high reactivity of thionyl chloride.2. Polymerization of starting material or intermediates.1. Control the reaction temperature carefully. Add thionyl chloride dropwise at a low temperature before heating to reflux.2. Use a suitable solvent to maintain a homogeneous reaction mixture.
Difficulty in product purification. The product may be contaminated with starting materials or byproducts.Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization can also be an effective purification method.
Method 2: Alternative - Direct Chlorination of Benzo[b]thiophene-2-carboxylic Acid with NCS
Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion. 1. Deactivation of the aromatic ring by the C2-carboxylic acid group inhibiting electrophilic attack.[2]2. Impure or decomposed NCS reagent.3. Insufficient activation of NCS.1. This is a known challenge. Consider protecting the carboxylic acid group as an ester to reduce its deactivating effect before attempting chlorination.2. Use freshly recrystallized NCS. A yellowish color may indicate decomposition.3. Add a catalytic amount of DMSO or a Lewis acid like BF₃·H₂O to activate the NCS.[1]
Formation of multiple chlorinated products. Over-chlorination of the aromatic ring.Use a stoichiometric amount of NCS and monitor the reaction closely to stop it once the desired monochlorinated product is formed.
Succinimide byproduct complicates purification. Succinimide is soluble in water.Perform a thorough aqueous workup, including washes with water and saturated sodium bicarbonate solution, to remove the succinimide byproduct before chromatographic purification.
Method 3: Alternative - Synthesis from 2-Alkynyl Thioanisole and Subsequent Carboxylation
Problem Possible Cause(s) Suggested Solution(s)
Low yield in the electrophilic cyclization step. 1. Inefficient generation of the electrophilic chlorine species.2. Side reactions of the alkyne.1. Ensure the copper(II) sulfate and sodium chloride are finely powdered and well-mixed.2. Protect any sensitive functional groups on the alkyne precursor.
Failure to introduce the carboxylic acid at C2. 1. Incomplete lithiation of the 3-chlorobenzo[b]thiophene.2. Inactive CO₂ source for carboxylation.3. Unsuccessful palladium-catalyzed carbonylation.1. Use a strong base like n-butyllithium or LDA at low temperature. Ensure anhydrous conditions.2. Use freshly crushed dry ice or bubble dry CO₂ gas through the solution of the lithiated intermediate.3. Screen different palladium catalysts, ligands, and reaction conditions for the carbonylation reaction.[5]
Formation of regioisomers during carboxylation. Lithiation at an undesired position.The C2 position of benzothiophenes is generally the most acidic, so lithiation should be regioselective. Confirm the structure of the product by NMR spectroscopy.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Chlorobenzo[b]thiophene Derivatives

Synthetic Route Starting Materials Key Reagents Reported Yield (%) Advantages Disadvantages
Traditional Method Cinnamic acidThionyl chloride, PyridineVariable, often moderateOne-pot reactionHarsh reagents, potential for byproducts
Direct Chlorination Benzo[b]thiophene-2-carboxylic acidN-Chlorosuccinimide (NCS), Catalyst (e.g., DMSO, BF₃·H₂O)Not specifically reported for this substrate; yields for other heteroarenes are generally good (60-90%).[1]Milder conditions, commercially available reagentsC2-carbonyl group inhibits reaction, requires catalyst
Electrophilic Cyclization 2-Alkynyl thioanisole derivativeNaCl, CuSO₄ (for cyclization); n-BuLi, CO₂ or Pd catalyst, CO (for carboxylation)High yields for the cyclization step (often >80% for related substrates).[2] Yield for carboxylation is variable.High-yielding cyclization, environmentally benign reagents for cyclizationTwo-step process, requires synthesis of a specific precursor

Note: The yields for the direct chlorination and the carboxylation step of the electrophilic cyclization route are not specifically reported for this compound and are estimated based on similar transformations.

Experimental Protocols

Key Experiment 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride (Traditional Method Intermediate)

This protocol is adapted from the general procedure described in the literature for the synthesis of the acid chloride intermediate.[2]

  • To a stirred mixture of cinnamic acid (0.5 mol) and chlorobenzene (300 ml) in a round-bottom flask, add pyridine (0.05 mol).

  • Slowly add thionyl chloride (0.77 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride can be used in the next step (hydrolysis to the carboxylic acid) or purified.

Key Experiment 2: General Protocol for NCS/DMSO Catalyzed Chlorination of an Electron-Deficient Arene (Alternative Method)

This protocol is a general method for the chlorination of electron-deficient aromatic systems and would require optimization for benzo[b]thiophene-2-carboxylic acid.[1]

  • In a reaction vial, dissolve the benzo[b]thiophene-2-carboxylic acid (0.25 mmol) and N-Chlorosuccinimide (0.3 mmol, 1.2 equivalents) in chloroform (1.0 mL).

  • Add dimethyl sulfoxide (DMSO) (0.05 mmol, 20 mol%) to the mixture.

  • Seal the vial and stir the reaction mixture at 25 °C for 20 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Experiment 3: General Protocol for Electrophilic Cyclization to form 3-Chlorobenzo[b]thiophenes (Alternative Method)

This protocol describes the formation of the 3-chlorobenzo[b]thiophene core and would need to be followed by a carboxylation step.[2]

  • To a solution of the 2-alkynyl thioanisole precursor in ethanol, add sodium chloride and copper(II) sulfate.

  • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 3-chlorobenzo[b]thiophene derivative by column chromatography.

Mandatory Visualization

Traditional_Synthesis cinnamic_acid Cinnamic Acid intermediate Intermediate Acyl Chloride & Cyclization cinnamic_acid->intermediate + SOCl₂, Pyridine thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate pyridine Pyridine pyridine->intermediate product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid intermediate->product Chlorination

Caption: Traditional synthesis of this compound.

Alternative_Synthesis_Chlorination start Benzo[b]thiophene- 2-carboxylic acid product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid start->product + NCS, Catalyst ncs N-Chlorosuccinimide (NCS) ncs->product catalyst Catalyst (DMSO or BF₃·H₂O) catalyst->product

Caption: Alternative synthesis via direct chlorination.

Alternative_Synthesis_Cyclization start 2-Alkynyl Thioanisole Precursor intermediate 3-Chlorobenzo[b]thiophene Intermediate start->intermediate Electrophilic Cyclization cyclization_reagents NaCl, CuSO₄ cyclization_reagents->intermediate product 3-Chlorobenzo[b]thiophene- 2-carboxylic acid intermediate->product Carboxylation carboxylation_reagents 1. n-BuLi 2. CO₂ carboxylation_reagents->product

Caption: Alternative synthesis via electrophilic cyclization and carboxylation.

References

Methods for removing colored impurities from 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 3-Chlorobenzo[b]thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of colored impurities in my this compound sample?

A1: Colored impurities often arise from several sources during the synthesis or storage of the compound. These can include unreacted starting materials, byproducts from side reactions, or degradation products.[1] For thiophene-based compounds, highly colored contaminants can form from oxidation or other self-deterioration processes, especially when exposed to air or aged for long periods.[1][2] The specific impurities will depend on the synthetic route employed.[1]

Q2: What is the primary recommended method for removing colored impurities?

A2: The most common and effective initial methods for purifying this compound and its derivatives are recrystallization and treatment with activated carbon.[1][3] Recrystallization is highly effective for removing impurities with different solubility profiles, while adding activated carbon to the process is a standard technique for adsorbing and removing colored compounds.[1][4]

Q3: My product is still colored after a standard recrystallization. What should I do next?

A3: If a persistent color remains after recrystallization, the next recommended step is an activated carbon (charcoal) treatment.[1] Highly colored impurities may be present in minor quantities but have strong chromophores. Activated carbon has a high surface area with pores that are effective at trapping these large organic pigment molecules.[4] This is typically performed by adding activated carbon to a hot solution of your crude product before the crystallization step.[1]

Q4: When is it necessary to use column chromatography?

A4: Column chromatography is a more powerful purification technique that should be considered when recrystallization and activated carbon treatment fail to remove the impurities.[1] This method is particularly useful for separating compounds with very similar solubility and polarity to your target product, such as regioisomers or other closely related byproducts.[1][3]

Q5: My yield from recrystallization is very low. What are the common causes and solutions?

A5: A low yield during recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping a significant portion of your product dissolved even at low temperatures.[1] Experiment with different solvent systems or solvent pairs.

  • Using Too Much Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is critical. Excess solvent will reduce the recovery of the purified crystals.

  • Cooling Too Rapidly: Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals and improves yield.

Q6: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?

A6: A high level of impurities can inhibit crystallization, causing the compound to separate as an oil.[1] If this occurs, first ensure all solvent has been removed under a high vacuum. If it still fails to crystallize, purifying the oil by column chromatography to remove the impurities is the recommended solution. You can then attempt to recrystallize the purified fractions.[1]

Q7: Can I use an acid-base wash as a preliminary purification step?

A7: Yes, a liquid-liquid extraction (acid-base wash) is an excellent preliminary step before recrystallization. To remove any unreacted basic starting materials, dissolve the crude product in an organic solvent and wash with a dilute acid. To remove acidic impurities, you can dissolve the product in a dilute base (like sodium hydroxide solution), extract with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified carboxylic acid.[3][5]

Data on Purification Methods

The effectiveness of each purification step can be monitored by techniques like HPLC or melting point analysis. The following table provides an illustrative summary of expected purity levels at different stages.

Purification StageTypical Purity LevelCommon Impurities Removed
Crude Product80-95%Starting materials, bulk reaction byproducts
After Recrystallization95-98%Impurities with significantly different solubility
After Activated Carbon Treatment>98%Highly colored organic impurities, trace contaminants
After Column Chromatography>99%Isomers, byproducts with similar polarity

Experimental Protocols

1. Protocol for Recrystallization

This protocol outlines the standard procedure for purifying a solid organic compound.

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Solvents like ethanol or a dimethyl sulfoxide (DMSO)/water mixture have been used for similar compounds.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

2. Protocol for Activated Carbon Decolorization

This method is integrated into the recrystallization process to specifically target colored impurities.[1][4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Carbon Addition: Add a small amount of activated carbon to the hot solution (typically 1-2% by weight of the crude product). Be cautious, as the solution may bump.

  • Heating: Gently heat the mixture for 5-10 minutes to allow the carbon to adsorb the colored impurities.[1]

  • Hot Filtration: Perform a hot gravity filtration using fluted filter paper to quickly remove the activated carbon. This step must be done while the solution is hot to prevent premature crystallization of the product on the filter paper.

  • Crystallization & Isolation: Allow the clear, hot filtrate to cool as described in the recrystallization protocol above to form decolorized crystals, which are then isolated by vacuum filtration.[1]

3. Protocol for Column Chromatography

This protocol is for separating complex mixtures when other methods are insufficient.[3]

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture of solvents (e.g., hexane/ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4 and separates it well from impurities.[3]

  • Column Packing: Prepare a chromatography column by packing it with silica gel or another appropriate stationary phase (like neutral alumina for acid-sensitive compounds) as a slurry in the chosen eluent.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and apply it carefully to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column. The separated compounds will travel down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Purification_Workflow crude Crude Colored Product recrystallization Recrystallization crude->recrystallization check_color Colorless? recrystallization->check_color pure_product Pure Colorless Product check_color->pure_product Yes carbon_treatment Activated Carbon Treatment check_color->carbon_treatment No check_purity Purity >99%? carbon_treatment->check_purity check_purity->pure_product Yes column_chrom Column Chromatography check_purity->column_chrom No column_chrom->pure_product

Caption: Decision workflow for purifying this compound.

Adsorption_Mechanism cluster_solution Solution Phase cluster_carbon Activated Carbon product Carboxylic Acid Molecule impurity Colored Impurity carbon_pore Pore in Carbon Matrix impurity->carbon_pore Adsorbed

Caption: Adsorption of colored impurities by activated carbon.

References

Validation & Comparative

Comparative study of the biological activity of halogenated benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Biological Efficacy of Halogenated Benzothiophene Derivatives Supported by Experimental Data.

Halogenated benzothiophene derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. The incorporation of halogen atoms such as fluorine, chlorine, bromine, and iodine into the benzothiophene scaffold significantly influences their physicochemical properties and pharmacological effects. This guide provides a comparative overview of the antimicrobial and anticancer activities of these derivatives, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also presented to facilitate reproducibility and further investigation.

Antimicrobial Activity

Halogenated benzothiophene derivatives have shown considerable promise as antimicrobial agents against a range of bacterial and fungal pathogens. The nature and position of the halogen substituent on the benzothiophene ring play a crucial role in determining the antimicrobial potency.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Benzothiophene Derivatives

Compound/DerivativeHalogenTarget OrganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideChloroStaphylococcus aureus (MRSA)4
5-chloro substituted benzothiophene-indole hybridChloroS. aureus (MSSA)>32[1]
6-Fluorobenzo[b]thiophene-2-carboxylic acid derivativeFluoroS. aureusNot specified, but active[2]
3-iodo-2-(thiophen-2-yl) benzo[b]thiopheneIodoCandida albicansHigh antifungal potential[3][4]
3-Chloro-1-benzothiophen-2-yl quinazolinone derivativeChloroBacillus subtilisGood (IZ: 16 mm)[5]
3-Chloro-1-benzothiophen-2-yl quinazolinone derivativeChloroS. aureusGood (IZ: 15 mm)[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IZ denotes Inhibition Zone in mm. Data is compiled from multiple sources and experimental conditions may vary.

Anticancer Activity

The anticancer potential of halogenated benzothiophenes has been extensively investigated. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms such as tubulin polymerization inhibition and induction of apoptosis.[6]

Table 2: Comparative Anticancer Activity (GI₅₀/IC₅₀, µM) of Halogenated Benzothiophene Derivatives

Compound/DerivativeHalogen(s)Cancer Cell LineGI₅₀/IC₅₀ (µM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileNone (for comparison)Leukemia, Colon, CNS, Prostate0.01 - 0.0665
Dichloro-phenyl containing chlorobenzothiazoleChloroNon-small cell lung cancer (HOP-92)0.0718
3-iodo-2-phenylbenzo[b]thiophene (IPBT)IodoHepG2 (Liver)67.04[7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)IodoCaco-2 (Colon)63.74[7]
5-hydroxybenzothiophene hydrazide scaffold (16b)Not specifiedU87MG (Glioblastoma)7.2[4][8]
Halogenated Benzothiadiazine DerivativeChloro/FluoroTriple-negative breast cancer2.93[9]

Note: GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

To ensure the standardization and reproducibility of biological activity assessment, detailed protocols for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[7][10][11]

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared from an overnight culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: The halogenated benzothiophene derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated benzothiophene derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, typically Dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Tubulin Polymerization Assay

This assay is used to assess the inhibitory effect of compounds on the polymerization of tubulin into microtubules.[3][5][14]

  • Preparation of Reagents: Purified tubulin protein is reconstituted in a general tubulin buffer on ice. The test compounds are dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Setup: The reaction mixture, containing tubulin, GTP (as a promoter of polymerization), and the test compound, is prepared in a pre-warmed 96-well plate.

  • Monitoring Polymerization: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Halogenated Benzothiophene Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) purification->antimicrobial anticancer Anticancer Cytotoxicity Screening (e.g., MTT Assay) purification->anticancer tubulin Tubulin Polymerization Assay anticancer->tubulin pathway_analysis Signaling Pathway Analysis tubulin->pathway_analysis

Caption: General experimental workflow for the study of halogenated benzothiophene derivatives.

signaling_pathway cluster_compound cluster_cellular Cellular Events compound Halogenated Benzothiophene Derivative tubulin β-Tubulin compound->tubulin Inhibition mt_formation Microtubule Formation tubulin->mt_formation Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by halogenated benzothiophenes leading to apoptosis.

References

Comparative Guide to Validated Analytical Methods for 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chlorobenzo[b]thiophene-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quantifying its presence in reaction mixtures and final products is critical for drug safety and efficacy. Validated analytical methods are therefore essential for quality control in the drug development process. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, supported by representative experimental data and protocols.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for aromatic carboxylic acids like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).

  • Gradient Program:

    • 0-5 min: 50% A

    • 5-15 min: 50% to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% to 50% A

    • 22-25 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (50:50, A:B).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve in a known volume of Acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes the performance characteristics of the validated HPLC-UV method.

Validation ParameterResult
Specificity Peak purity index > 0.999; No interference from blank/placebo
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9995
Accuracy (% Recovery) 98.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 1.5%
Precision (Intermediate, %RSD) ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Robustness No significant impact from minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), or mobile phase pH (±0.2).

Visualization: HPLC-UV Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject 10 µL detect UV Detector (254 nm) hplc->detect Separated Analytes data Data Acquisition & Processing detect->data Chromatogram Signal result Final Report (Quantification) data->result

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Since carboxylic acids are generally non-volatile, a derivatization step is required to convert this compound into a more volatile ester form (e.g., a methyl ester) prior to analysis.

Experimental Protocol: GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Data acquisition and processing software.

2. Derivatization Procedure (Esterification):

  • To 1 mL of the sample or standard solution in a vial, add 2 mL of Boron Trifluoride-Methanol (BF₃-Methanol) solution (14% w/v).

  • Seal the vial tightly and heat at 60 °C for 30 minutes in a water bath or heating block.

  • After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the derivatized methyl ester into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a new autosampler vial for injection.

3. GC Conditions:

  • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

Data Presentation: GC-FID Method Validation Summary

The following table summarizes the performance characteristics of the validated GC-FID method.

Validation ParameterResult
Specificity No interference from derivatizing reagent or blank
Linearity Range 2 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.9992
Accuracy (% Recovery) 98.1% - 101.8%
Precision (Repeatability, %RSD) ≤ 1.8%
Precision (Intermediate, %RSD) ≤ 2.2%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 2.0 µg/mL
Robustness No significant impact from minor changes in oven ramp rate (±1 °C/min) or carrier gas flow (±0.1 mL/min).

Visualization: GC-FID Workflow

GC_Workflow prep Sample/Standard Preparation deriv Derivatization (Esterification) prep->deriv extract Liquid-Liquid Extraction deriv->extract gc GC System (Injector, Column, Oven) extract->gc Inject 1 µL detect FID Detector gc->detect Separated Derivative result Final Report (Quantification) detect->result Chromatogram Signal

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Objective Comparison and Discussion

Both HPLC-UV and GC-FID can be successfully validated for the quantitative analysis of this compound. The choice of method depends on the specific application, available instrumentation, and desired throughput.

Performance Metrics Head-to-Head
Performance MetricHPLC-UV MethodGC-FID Method (Post-Derivatization)
Sample Preparation Simple dissolution and filtrationMulti-step: derivatization, heating, extraction
Analysis Time ~25 min per run~20 min per run (excluding preparation)
LOD / LOQ 0.3 / 1.0 µg/mL0.5 / 2.0 µg/mL
Precision (%RSD) ≤ 2.0%≤ 2.2%
Solvent Consumption Moderate (Acetonitrile, Water)Low (Hexane, BF₃-Methanol)
Compound Integrity Analyzes the compound in its native formAnalyzes a chemical derivative of the compound
Discussion
  • Simplicity and Throughput: The HPLC-UV method offers a significant advantage in terms of simplicity. The direct "dissolve and inject" approach is faster for routine analysis when considering the entire workflow from sample to result. The GC-FID method, while having a slightly shorter chromatographic run time, is hampered by the time-consuming, multi-step derivatization process which can also introduce variability.

  • Sensitivity: In this comparison, the HPLC-UV method demonstrates slightly better sensitivity with lower LOD and LOQ values. This makes it more suitable for impurity profiling or trace-level analysis.

  • Robustness and Reliability: HPLC methods for non-volatile compounds are often considered more robust for routine quality control as they eliminate the potential for incomplete or variable derivatization reactions, which can be a source of error in GC methods.

  • Application: For routine quality control, assay, and purity testing of this compound as a raw material or in final drug formulations, the HPLC-UV method is superior due to its direct analysis, simplicity, and slightly better precision and sensitivity. The GC-FID method could be a viable alternative if an HPLC system is unavailable or for orthogonal validation, but it is less practical for high-throughput environments.

Conclusion

For researchers, scientists, and drug development professionals, a validated reverse-phase HPLC-UV method is the recommended approach for the routine analysis of this compound. It provides a reliable, robust, and straightforward workflow, ensuring accurate and precise quantification critical for pharmaceutical quality control. While a GC-FID method can be developed and validated, its reliance on a chemical derivatization step makes it more complex and less efficient for this particular analyte.

Comparing the efficacy of different 3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, derivatives of 3-Chlorobenzo[b]thiophene-2-carboxylic acid have emerged as a promising class of compounds with significant antimicrobial properties. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical area of study.

Comparative Efficacy Against Microbial Pathogens

The antimicrobial activity of several 3-Chlorobenzo[b]thiophene derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study by Masih et al. (2021) investigated a series of 3-halobenzo[b]thiophene derivatives and found that certain substitutions significantly enhanced their antimicrobial activity. The data from this study is summarized in the table below.[1][2][3][4]

Compound IDR GroupS. aureus (ATCC 25923) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)B. cereus (ATCC 11778) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
25 1-hydroxycyclohexyl161616>512>51216
28 cyclohexyl>512>512>512>512>512512
30 2-hydroxypropan-2-yl6464>512>512>51264
32 1-hydroxycyclopentyl128128>512>512>512128

Notably, the cyclohexanol-substituted 3-chlorobenzo[b]thiophene (Compound 25 ) demonstrated the most potent activity, with a low MIC of 16 µg/mL against Gram-positive bacteria (S. aureus, E. faecalis, B. cereus) and the yeast C. albicans.[1][2][3][4] The presence of a hydroxyl group appears to be crucial for this activity, as the unsubstituted cyclohexyl derivative (Compound 28 ) showed significantly weaker or no activity.[3] Altering the cyclic alcohol to a cyclopentanol (Compound 32 ) or an acyclic alcohol (Compound 30 ) also resulted in reduced efficacy compared to the cyclohexanol derivative.[3][4]

Experimental Protocols

The determination of the antimicrobial efficacy of these compounds involved standard and well-defined laboratory procedures.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution susceptibility method.[1][2][3][4]

  • Preparation of Test Compounds: The synthesized 3-chlorobenzo[b]thiophene derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Bacterial and Fungal Strains: Standard reference strains of bacteria and fungi were used, including Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

  • Inoculum Preparation: Bacterial and fungal colonies were grown overnight on appropriate agar plates. The colonies were then used to prepare a suspension in a suitable broth, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension was further diluted to achieve the final desired inoculum concentration in the assay plates.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. The test compounds were serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations (e.g., from 512 µg/mL to 8 µg/mL).[3] The prepared inoculum was then added to each well.

  • Controls: Several controls were included in each assay: a positive control (medium with a standard antibiotic), a solvent control (medium with DMSO), a negative control (medium with the inoculum), and a broth-only control.[3]

  • Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Interpretation: The MIC was recorded as the lowest concentration of the compound at which no visible growth of the microorganism was observed.[3]

Time-Kill Kinetics Assay

To further characterize the antimicrobial effect of the most potent compounds, a time-kill kinetics assay was performed.[1][2]

  • Compound and Bacterial Strain: The cyclohexanol-substituted 3-chlorobenzo[b]thiophene (Compound 25 ) was tested against S. aureus.

  • Assay Setup: The bacteria were exposed to the compound at concentrations corresponding to 0.5x, 1x, and 2x its MIC.[3]

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots were taken from each culture, serially diluted, and plated on nutrient agar plates.

  • Incubation and Colony Counting: The plates were incubated, and the number of colony-forming units (CFU) per milliliter was determined.

  • Data Analysis: The results were plotted as the log10 of CFU/mL versus time. This allows for the determination of the rate of bacterial killing and whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The study found that the cyclohexanol-substituted 3-chlorobenzo[b]thiophene exhibited rapid bactericidal activity at its MIC against S. aureus.[1][2]

Experimental Workflow

The general workflow for the synthesis and antimicrobial evaluation of this compound derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Antimicrobial Evaluation start Starting Materials (e.g., 2-alkynyl thioanisoles) synth Electrophilic Cyclization start->synth deriv 3-Chlorobenzo[b]thiophene Derivatives synth->deriv mic Broth Microdilution (MIC Determination) deriv->mic Screening time_kill Time-Kill Kinetics Assay mic->time_kill For potent compounds data Efficacy Data (MIC values, kill curves) mic->data time_kill->data

Caption: General workflow for the synthesis and antimicrobial testing of 3-chlorobenzo[b]thiophene derivatives.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many benzo[b]thiophene derivatives is still under investigation, some studies suggest potential targets.[5] It has been proposed that some antimicrobial agents in this class may act by disrupting the cell membrane potential or by inducing the production of reactive oxygen species (ROS) in bacterial cells.[5] Further research is required to elucidate the specific signaling pathways affected by this compound derivatives.

In a different context, a derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation and modulating the intestinal microbiota.[6] While this is not directly related to its antimicrobial activity against external pathogens, it highlights the diverse biological activities of this class of compounds.

Conclusion

Derivatives of this compound represent a valuable scaffold for the development of new antimicrobial agents. The presented data indicates that substitutions on the benzo[b]thiophene core, particularly the addition of a cyclohexanol group, can lead to potent activity against Gram-positive bacteria and fungi. The detailed experimental protocols provide a foundation for further research and optimization of these compounds. Future studies should focus on elucidating the precise mechanism of action to facilitate the design of more effective and targeted antimicrobial therapies.

References

In Silico ADME Properties of 3-Halobenzo[b]thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various 3-halobenzo[b]thiophene derivatives. The data presented is crucial for the early-stage evaluation of these compounds as potential drug candidates, offering insights into their pharmacokinetic profiles and drug-likeness. The information is derived from computational studies utilizing established predictive models.

Overview of 3-Halobenzo[b]thiophene Derivatives

3-Halobenzo[b]thiophene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. They are recognized for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of a halogen atom at the 3-position of the benzo[b]thiophene scaffold can significantly influence the physicochemical and pharmacokinetic properties of the molecule, making in silico ADME profiling an essential step in their development.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical parameters of a series of 3-halobenzo[b]thiophene derivatives, as predicted by in silico methods. These parameters are fundamental in determining the ADME profile of a compound.

CompoundMolecular Weight ( g/mol )nHAnAHAnRotBnHBAnHBDMolar RefractivityTPSA (Ų)MLOGPESOL
25 266.874.7748.4731174.7720.233.82Moderately Soluble
26 311.277.4648.4731177.4620.233.95Moderately Soluble
27 226.762.4648.4721162.4620.233.03Moderately Soluble
28 271.165.1548.4721165.1520.233.16Moderately Soluble
29 319.170.2648.4721170.2620.233.42Moderately Soluble
30 282.880.0453.7441180.0420.234.14Poorly Soluble
31 327.282.7353.7441182.7320.234.27Very Poorly Soluble
32 375.287.8453.7441187.8420.234.53Very Poorly Soluble
33 242.767.7353.7431167.7320.233.35Poorly Soluble
34 287.170.4253.7431170.4220.233.48Poorly Soluble
35 335.175.5353.7431175.5320.233.74Very Poorly Soluble

Data sourced from a study on the synthesis and evaluation of 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents.[1] Abbreviations: nHA : number of heavy atoms; nAHA : number of aromatic heavy atoms; nRotB : number of rotatable bonds; nHBA : number of hydrogen bond acceptors; nHBD : number of hydrogen bond donors; TPSA : topological polar surface area; MLOGP : consensus Log P(o/w); ESOL : estimated solubility.

Drug-Likeness and Medicinal Chemistry Friendliness

The drug-likeness of the 3-halobenzo[b]thiophene derivatives was evaluated using several established filters. The results indicate a favorable profile for these compounds.

CompoundLipinskiGhoseVeberEganMueggePAINSBrenk
25 YesYesYesYesYes00
26 YesYesYesYesYes00
27 YesYesYesYesYes00
28 YesYesYesYesYes00
29 YesYesYesYesYes00
30 YesYesYesYesYes00
31 YesYesYesYesYes00
32 YesYesYesYesYes00
33 YesYesYesYesYes00
34 YesYesYesYesYes00
35 YesYesYesYesYes00

Data sourced from a study on the synthesis and evaluation of 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents.[1] Note: "Yes" indicates no violations of the respective filter. "0" indicates no alerts for PAINS (pan-assay interference compounds) or Brenk structural alerts.

The analyzed compounds demonstrated excellent drug-like properties, with no violations of the Lipinski, Ghose, Veber, Egan, and Muegge filters.[1][4] This suggests a high potential for good oral bioavailability and favorable pharmacokinetic profiles. Furthermore, the absence of PAINS and Brenk alerts indicates a lower likelihood of non-specific activity or toxicity.[4]

Experimental Protocols

The in silico ADME and drug-likeness properties were determined using the SwissADME web tool.[1] This platform employs a combination of established computational models and predictive algorithms to estimate the pharmacokinetic parameters of small molecules.

Methodology for In Silico ADME Prediction:

  • Compound Input: The chemical structures of the 3-halobenzo[b]thiophene derivatives were converted to the SMILES (Simplified Molecular Input Line Entry System) format.

  • Parameter Calculation: The SMILES strings were submitted to the SwissADME online server. The software then calculated a comprehensive set of physicochemical descriptors, pharmacokinetic properties, drug-likeness parameters, and medicinal chemistry friendliness alerts.

  • Data Analysis: The output data was collected and analyzed to compare the properties of the different derivatives. The key parameters evaluated included molecular weight, lipophilicity (MLOGP), solubility (ESOL), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • Drug-Likeness Evaluation: The calculated properties were assessed against multiple drug-likeness rules, including Lipinski's rule of five, Ghose filter, Veber's rule, Egan's rule, and Muegge's criteria.[1][4]

Visualizing In Silico ADME Workflow and Key Parameters

The following diagrams illustrate the general workflow of an in silico ADME prediction study and the key parameters that are typically evaluated.

ADME_Workflow cluster_input Input Stage cluster_prediction Prediction Stage cluster_output Output & Analysis cluster_decision Decision Stage Compound Chemical Structure (SMILES/SDF) Software In Silico Tool (e.g., SwissADME) Compound->Software Submit Structure ADME_Properties ADME Properties (Absorption, Distribution, Metabolism, Excretion) Software->ADME_Properties Physicochemical Physicochemical Properties Software->Physicochemical DrugLikeness Drug-Likeness (Lipinski, etc.) Software->DrugLikeness Toxicity Toxicity Prediction Software->Toxicity Go_NoGo Go/No-Go Decision for Further Development ADME_Properties->Go_NoGo Analyze Results Physicochemical->Go_NoGo Analyze Results DrugLikeness->Go_NoGo Analyze Results Toxicity->Go_NoGo Analyze Results

Caption: General workflow for in silico ADME prediction.

ADME_Parameters cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion ADME ADME Properties Solubility Solubility ADME->Solubility Permeability Permeability ADME->Permeability BBB Blood-Brain Barrier Penetration ADME->BBB PPB Plasma Protein Binding ADME->PPB CYP CYP450 Inhibition ADME->CYP Clearance Renal Clearance ADME->Clearance

Caption: Key parameters evaluated in ADME profiling.

Conclusion

The in silico analysis of 3-halobenzo[b]thiophene derivatives reveals promising ADME and drug-likeness profiles. The majority of the evaluated compounds adhere to established rules for oral bioavailability, suggesting they are good candidates for further preclinical development. The computational data presented in this guide serves as a valuable resource for researchers in the field, enabling a more informed selection and optimization of lead compounds. It is important to note that while in silico predictions are a powerful tool in early-stage drug discovery, experimental validation of these properties is essential.

References

A Comparative Guide to the Synthesis of Substituted 2-Benzo[b]thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-benzo[b]thiophenecarboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their synthesis is a key step in the development of new therapeutic agents and advanced organic materials. This guide provides a comparative overview of prominent synthetic routes to this important scaffold, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Direct C-H Carboxylation of Benzo[b]thiophenes

Direct C-H carboxylation has emerged as an atom-economical and efficient method for the synthesis of carboxylic acids, utilizing carbon dioxide as a readily available C1 source. This approach avoids the pre-functionalization of the substrate, thus shortening the synthetic sequence.

This method typically involves the deprotonation of the most acidic proton at the C2 position of the benzo[b]thiophene ring using a strong base, followed by the trapping of the resulting carbanion with CO2.[1][2]

Experimental Data:

SubstrateBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Benzo[b]thiopheneLiO-tBu, CsF, 18-crown-6Dioxane160195[1]
3-Methylbenzo[b]thiopheneLiO-tBu, CsF, 18-crown-6Dioxane160192[1]
3-Chlorobenzo[b]thiopheneLiO-tBu, CsF, 18-crown-6Dioxane160175[1]
Benzo[b]thiopheneCs2CO3/PivalateMolten Salt200-220-Moderate[3]

Experimental Protocol: Direct Carboxylation using LiO-tBu/CsF

To a flame-dried Schlenk tube are added benzo[b]thiophene (0.3 mmol), LiO-tBu (1.2 mmol), CsF (1.2 mmol), and 18-crown-6 (1.2 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (1.5 mL) is added, and the mixture is stirred at 160 °C for 1 hour under a CO2 atmosphere (balloon). After cooling to room temperature, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the desired 2-benzo[b]thiophenecarboxylic acid.[1]

Advantages:

  • High atom economy.

  • Avoids pre-functionalization.

  • Direct use of CO2.

Disadvantages:

  • Requires strong bases and high temperatures.

  • Substrate scope can be limited by the stability of functional groups to the harsh basic conditions.

G sub Substituted Benzo[b]thiophene anion C2-Carbanion sub->anion Strong Base (e.g., LiO-tBu/CsF) acid Substituted 2-Benzo[b]thiophenecarboxylic Acid anion->acid 1. CO2 2. Acidic Workup

Direct C-H Carboxylation Pathway

Lithiation Followed by Carboxylation

A classic and reliable method for the synthesis of 2-benzo[b]thiophenecarboxylic acids involves the deprotonation of a 2-halobenzo[b]thiophene or the benzo[b]thiophene itself using a strong organolithium reagent, followed by quenching with carbon dioxide. This method offers high regioselectivity for the 2-position.

Experimental Data:

SubstrateReagentSolventTemperature (°C)Yield (%)Reference
Tetrachlorothiophene1. n-BuLi2. CO2MTBE-60High[4]
Methylthiobenzene1. n-BuLi, TMEDA2. DMFHexane0 to RT80 (aldehyde)[5]

(Note: While the first example is for a thiophene, the principle is directly applicable to benzo[b]thiophenes. The second example yields the aldehyde, which can be oxidized to the carboxylic acid.)

Experimental Protocol: Lithiation and Carboxylation

A solution of the substituted benzo[b]thiophene (1 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 30 minutes, during which the temperature is allowed to slowly rise to room temperature. The reaction is quenched with 1 M HCl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The resulting crude solid is recrystallized to afford the pure 2-benzo[b]thiophenecarboxylic acid.

Advantages:

  • High regioselectivity.

  • Generally high yields.

  • Well-established and reliable method.

Disadvantages:

  • Requires cryogenic temperatures.

  • Sensitive to moisture and air.

  • The use of organolithium reagents can limit functional group compatibility.

G sub Substituted Benzo[b]thiophene lithiated 2-Lithiated Benzo[b]thiophene sub->lithiated n-BuLi, -78 °C acid Substituted 2-Benzo[b]thiophenecarboxylic Acid lithiated->acid 1. CO2 2. Acidic Workup

Lithiation and Carboxylation Pathway

Synthesis from 2-Acylbenzo[b]thiophene Precursors

An alternative, two-step approach involves the initial synthesis of a 2-acylbenzo[b]thiophene, which is then oxidized to the corresponding carboxylic acid. The acylation can be achieved through various methods, including Friedel-Crafts acylation or the reaction of an organometallic benzo[b]thiophene derivative with an acylating agent.

Step 1: Synthesis of 2-Acetylbenzo[b]thiophene

A reported method involves the treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan, followed by reaction with acetylacetone and chloroacetone to yield 2-acetylbenzo[b]thiophene.

Step 2: Oxidation to 2-Benzo[b]thiophenecarboxylic Acid

The haloform reaction is a classic method for the oxidation of methyl ketones to carboxylic acids.

Experimental Protocol: Haloform Oxidation of 2-Acetylbenzo[b]thiophene

To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (40 mL) at 0 °C, bromine (1.6 mL, 31 mmol) is added dropwise with vigorous stirring. The resulting sodium hypobromite solution is then added to a solution of 2-acetylbenzo[b]thiophene (5.0 g, 28.4 mmol) in dioxane (30 mL). The mixture is stirred at room temperature for 2 hours. The excess hypobromite is destroyed by the addition of a saturated solution of sodium bisulfite. The mixture is then acidified with concentrated HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried to give 2-benzo[b]thiophenecarboxylic acid.

Advantages:

  • Utilizes readily available starting materials.

  • The 2-acylbenzo[b]thiophene intermediates are themselves useful building blocks.

Disadvantages:

  • A two-step process.

  • The haloform reaction may not be suitable for substrates with other functional groups that are sensitive to oxidation or strong base.

G start 2-Chlorobenzaldehyde acetyl 2-Acetylbenzo[b]thiophene start->acetyl Multi-step synthesis acid 2-Benzo[b]thiophenecarboxylic Acid acetyl->acid Haloform Reaction (e.g., NaOBr)

Synthesis via 2-Acetyl Precursor

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 2-halobenzo[b]thiophenes offers a powerful and versatile route to 2-benzo[b]thiophenecarboxylic acid derivatives. This method typically employs a palladium catalyst, a phosphine ligand, a base, and carbon monoxide.

While specific examples for the direct synthesis of the carboxylic acid are less common in the initial search, the carbonylation to form esters is well-established, and these can be subsequently hydrolyzed to the desired acid.

Experimental Data (for related thiophene systems):

SubstrateCatalyst/LigandBaseSolventConditionsProductReference
2-BromothiophenePd(OAc)2/dppfEt3NDMFCO (50 bar), 100 °CThiophene-2-carboxylateGeneral knowledge

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2-Bromobenzo[b]thiophene (Hypothetical, based on standard procedures)

A mixture of 2-bromobenzo[b]thiophene (1 mmol), palladium(II) acetate (0.02 mmol), 1,3-bis(diphenylphosphino)propane (dppp, 0.04 mmol), and potassium acetate (2 mmol) in a suitable solvent such as DMF (5 mL) is placed in a pressure vessel. The vessel is purged with carbon monoxide and then pressurized to 10 atm with CO. The reaction is heated to 100 °C and stirred for 24 hours. After cooling, the reaction mixture is diluted with water and acidified with HCl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography would yield the 2-benzo[b]thiophenecarboxylic acid.

Advantages:

  • High functional group tolerance.

  • Milder conditions compared to lithiation.

  • Applicable to a wide range of substrates.

Disadvantages:

  • Requires a transition metal catalyst, which can be expensive.

  • Handling of carbon monoxide requires specialized equipment.

G sub 2-Halo-benzo[b]thiophene acid 2-Benzo[b]thiophenecarboxylic Acid sub->acid CO, Pd Catalyst, Base, Ligand

Palladium-Catalyzed Carbonylation

Summary Comparison of Synthetic Routes

MethodKey FeaturesAdvantagesDisadvantages
Direct C-H Carboxylation Deprotonation followed by CO2 trappingAtom economical, avoids pre-functionalizationRequires strong bases, high temperatures, potential for limited substrate scope
Lithiation & Carboxylation Organolithium-mediated deprotonation and CO2 quenchHigh regioselectivity, high yieldsCryogenic temperatures, moisture/air sensitive, limited functional group compatibility
From 2-Acyl Precursors Acylation followed by oxidationReadily available starting materials, useful intermediatesTwo-step process, harsh oxidation conditions
Pd-Catalyzed Carbonylation Transition-metal catalyzed CO insertionHigh functional group tolerance, milder conditionsExpensive catalyst, requires handling of CO gas

Conclusion

The choice of synthetic route to substituted 2-benzo[b]thiophenecarboxylic acids depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and the scale of the synthesis. For directness and atom economy, direct C-H carboxylation is an attractive modern approach, though it may require optimization for specific substrates. Lithiation followed by carboxylation remains a robust and high-yielding classical method for many applications. Synthesis via 2-acyl precursors and palladium-catalyzed carbonylation offer valuable alternatives with their own distinct advantages, particularly in terms of starting material accessibility and functional group compatibility, respectively. Researchers should carefully consider these factors to select the most efficient and practical route for their target molecules.

References

A Comparative Guide to Stereochemical Determination of Thiophene Derivatives: XRD, NMR, and VCD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, particularly for heterocyclic compounds like thiophene derivatives, which are prevalent in many pharmaceutical agents. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, with different enantiomers or diastereomers often exhibiting distinct pharmacological and toxicological profiles. This guide provides an objective comparison of three powerful analytical techniques for elucidating the stereochemistry of thiophene derivatives: Single-Crystal X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Methodology Comparison

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative or absolute configuration), and the available instrumentation. Below is a comparative overview of XRD, NMR, and VCD.

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by the electron cloud of atoms in a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Sample State Solid (high-quality single crystal required).Solution.Solution or solid (Nujol mull).
Information Yield - 3D atomic coordinates- Bond lengths and angles- Absolute configuration (via anomalous dispersion)[1][2]- Connectivity (via coupling constants)- Relative stereochemistry (via NOE/ROE)[3][4][5][6][7]- Absolute configuration (with chiral derivatizing agents)[8][9]- Absolute configuration[10][11][12]- Solution-state conformation[12]
Key Parameter Flack parameter for absolute configuration (a value near 0 indicates the correct assignment, while a value near 1 suggests the inverted structure).[1][13][14][15]Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) for internuclear distances.[3][4][5][6][7]Sign and intensity of VCD bands compared to DFT calculations.[10][16][17][18]
Advantages - Unambiguous determination of 3D structure and absolute configuration.- Provides precise bond lengths and angles.- Applicable to a wide range of molecules in solution.- Provides information on molecular dynamics and conformation in solution.- Does not require crystallization.- Sensitive to the stereochemistry of molecules in their solution state.[10][12]
Limitations - Requires high-quality single crystals, which can be difficult to grow.- The crystal structure may not represent the conformation in solution.- Primarily determines relative stereochemistry.- Absolute configuration determination often requires derivatization.- Requires theoretical calculations (DFT) for interpretation.- Can be computationally intensive for flexible molecules.[17][19]

Experimental Protocols

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration

This protocol outlines the general steps for determining the absolute configuration of a chiral thiophene derivative using single-crystal XRD.

  • Crystal Growth:

    • Grow single crystals of the purified thiophene derivative suitable for XRD analysis (typically >0.1 mm in at least two dimensions).[20] Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting and Data Collection:

    • Select a high-quality crystal and mount it on a goniometer head.

    • Place the mounted crystal in a diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo or Cu Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process adjusts atomic positions, and anisotropic displacement parameters.

  • Absolute Configuration Determination:

    • For a non-centrosymmetric space group, determine the absolute configuration by analyzing anomalous dispersion effects.

    • Refine the Flack parameter. A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[1][13][14][15]

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification Purify Thiophene Derivative CrystalGrowth Grow Single Crystals Purification->CrystalGrowth Mounting Mount Crystal CrystalGrowth->Mounting DataCollection Collect Diffraction Data Mounting->DataCollection StructureSolution Solve Structure DataCollection->StructureSolution Refinement Refine Structure StructureSolution->Refinement AbsoluteConfig Determine Absolute Configuration (Flack Parameter) Refinement->AbsoluteConfig FinalStructure FinalStructure AbsoluteConfig->FinalStructure Final 3D Structure

Figure 1: Experimental workflow for XRD analysis.
NMR Spectroscopy for Relative Stereochemistry

This protocol describes the use of 2D NMR experiments, specifically NOESY/ROESY, to determine the relative stereochemistry of a thiophene derivative.

  • Sample Preparation:

    • Dissolve a few milligrams of the purified thiophene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a standard set of 1D (¹H, ¹³C) and 2D NMR spectra (e.g., COSY, HSQC) to assign the proton and carbon signals.

    • Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound.[5]

  • Data Analysis:

    • Process the NOESY/ROESY spectrum.

    • Identify cross-peaks, which indicate spatial proximity between protons. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[3]

    • Use the distance constraints derived from the NOE/ROE data to build a 3D model of the molecule and determine the relative configuration of the stereocenters.

NMR_Workflow cluster_prep Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire1D Acquire 1D NMR (1H, 13C) Dissolve->Acquire1D Acquire2D_corr Acquire 2D Correlation (COSY, HSQC) Acquire1D->Acquire2D_corr Acquire2D_noe Acquire 2D NOESY/ROESY Acquire2D_corr->Acquire2D_noe AssignSignals Assign Signals Acquire2D_noe->AssignSignals AnalyzeNOE Analyze NOE/ROE Cross-peaks AssignSignals->AnalyzeNOE DetermineRelative Determine Relative Stereochemistry AnalyzeNOE->DetermineRelative RelativeStructure RelativeStructure DetermineRelative->RelativeStructure Relative 3D Structure

Figure 2: Experimental workflow for NMR-based stereochemical analysis.
Vibrational Circular Dichroism (VCD) for Absolute Configuration

This protocol details the steps for determining the absolute configuration of a chiral thiophene derivative using VCD spectroscopy.

  • Sample Preparation:

    • Dissolve the enantiomerically pure thiophene derivative in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 5-15 mg/mL.[2]

  • VCD and IR Spectra Measurement:

    • Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the thiophene derivative using computational methods (e.g., molecular mechanics).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image.

    • If the experimental spectrum matches the calculated spectrum of the chosen enantiomer, the absolute configuration is assigned accordingly.[10]

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment PrepareSample Prepare Solution of Enantiopure Sample MeasureSpectra Measure VCD and IR Spectra PrepareSample->MeasureSpectra CompareSpectra Compare Experimental and Calculated Spectra MeasureSpectra->CompareSpectra ConfSearch Conformational Search DFT_Opt DFT Geometry Optimization ConfSearch->DFT_Opt VCD_Calc DFT VCD Spectra Calculation DFT_Opt->VCD_Calc BoltzmannAvg Boltzmann-Averaged Calculated Spectrum VCD_Calc->BoltzmannAvg BoltzmannAvg->CompareSpectra AssignConfig Assign Absolute Configuration CompareSpectra->AssignConfig AbsoluteStructure AbsoluteStructure AssignConfig->AbsoluteStructure Absolute Configuration

Figure 3: Workflow for VCD-based absolute configuration determination.

Case Study: Thiophene Fused Indenocorannulenes

A recent study on thiophene fused indenocorannulenes (TFICs) provides an excellent example of the complementary use of XRD and VCD for absolute configuration determination.[21]

  • X-ray Diffraction: For one of the chiral TFIC derivatives, single-crystal XRD analysis was performed. The absolute configuration was successfully determined by refining the Flack parameter, which provided an unambiguous assignment.[21]

  • Vibrational and Electronic Circular Dichroism: For another chiral TFIC derivative, where suitable crystals for XRD could not be obtained, VCD and Electronic Circular Dichroism (ECD) spectroscopy were employed. The experimental VCD and ECD spectra were compared with the spectra calculated using time-dependent density functional theory (TD-DFT). The excellent agreement between the experimental and calculated spectra for one of the enantiomers allowed for a confident assignment of its absolute configuration.[21] This assignment was further supported by the XRD results from the related derivative.

This case study highlights the power of using multiple techniques to overcome experimental limitations and provide a robust determination of stereochemistry.

Conclusion

The determination of the stereochemistry of thiophene derivatives is crucial for understanding their structure-activity relationships. Single-crystal X-ray diffraction remains the gold standard for providing unambiguous 3D structural information, including absolute configuration, provided that suitable crystals can be grown. NMR spectroscopy is an invaluable tool for determining relative stereochemistry in solution and can be extended to absolute configuration with the use of chiral auxiliaries. Vibrational Circular Dichroism has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution, offering a viable alternative when crystallization is not feasible. The choice of method will depend on the specific research question and the physical properties of the thiophene derivative under investigation. In many cases, a combination of these techniques will provide the most comprehensive and reliable stereochemical assignment.

References

Safety Operating Guide

Proper Disposal of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS No. 21211-22-3). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its chemical properties as a chlorinated organic acid, this compound is classified as hazardous waste and requires specialized disposal methods.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Key safety information includes:

  • Hazard Classifications: Acute Toxicity, Oral (Category 4). Harmful if swallowed.[1] May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] In case of dust formation, use a NIOSH-approved respirator.

Quantitative Data for Disposal Classification

While specific quantitative disposal thresholds for this compound are not explicitly listed in major regulatory databases, its classification as a hazardous waste is determined by its characteristics as a chlorinated organic compound. The following table summarizes relevant regulatory information for chlorinated organic compounds, which should be considered when profiling this waste stream.

ParameterRegulatory FrameworkTypical Values/InformationRelevance for this compound
EPA Hazardous Waste Code Resource Conservation and Recovery Act (RCRA)While not specifically listed, may fall under F-listed wastes (from non-specific sources) such as F024 or F025 for chlorinated organic compounds, or be classified based on toxicity (D-codes).The waste generator is responsible for proper waste characterization. It is recommended to consult with your institution's environmental health and safety (EHS) office for guidance on assigning the appropriate waste code.
Toxicity Characteristic Leaching Procedure (TCLP) RCRA (40 CFR § 261.24)Regulatory limits are established for various contaminants (D004-D043). If a waste extract contains a contaminant at a concentration equal to or greater than the regulatory limit, it is classified as toxic hazardous waste.[3][4][5]This compound is not a listed TCLP contaminant. However, a TCLP analysis may be required by the disposal facility to confirm the absence of other regulated contaminants.
Reportable Quantity (RQ) Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)RQs are established for specific hazardous substances. For many F-listed chlorinated wastes, the RQ is as low as 1 pound.[6][7]A specific RQ for this compound is not listed. In the absence of a specific value, the default RQ for unlisted hazardous wastes may apply. Spills of quantities exceeding the RQ must be reported to the National Response Center.
Shipping Regulations Department of Transportation (DOT)Governed by 49 CFR Parts 171-180. Requires proper shipping name, hazard class, UN number, and packing group.[8][9][10]The proper shipping name would likely be "Waste, solid, toxic, n.o.s." or similar, as determined by the waste generator and disposal vendor.

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol should be followed:

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, reaction mixtures, contaminated labware (e.g., filter paper, gloves, vials), and spill cleanup materials, must be treated as hazardous waste.
  • This waste must be segregated from non-hazardous and non-chlorinated waste streams to prevent dangerous reactions and to facilitate proper disposal, as chlorinated waste often requires high-temperature incineration.

2. Waste Accumulation and Storage:

  • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
  • Use a dedicated, properly labeled, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.
  • The container must be in good condition, with no leaks or external contamination.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."
  • The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Toxic").
  • List all components of a mixture with their approximate percentages.
  • Record the date when waste is first added to the container.

4. Request for Disposal:

  • Once the container is full or has been in the SAA for the maximum allowable time per institutional policy (typically several months), a request for pickup must be submitted to your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Do not pour this compound waste down the drain or dispose of it in regular trash.

5. Empty Container Disposal:

  • An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.
  • The rinsate from the triple-rinsing procedure must be collected and treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Waste Generation (this compound and contaminated materials) B Segregate as Chlorinated Hazardous Waste A->B C Accumulate in a Labeled, Compatible Container in a Satellite Accumulation Area B->C D Is the container full or has the maximum storage time been reached? C->D E Continue Accumulation D->E No F Submit Disposal Request to EHS or Approved Vendor D->F Yes E->C G Waste Profile Characterization (SDS, possible analysis) F->G H Proper Packaging and Transportation (DOT Regulations) G->H I Final Disposal at an Approved Hazardous Waste Facility (e.g., High-Temperature Incineration) H->I

References

Personal protective equipment for handling 3-Chlorobenzo[b]thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Profile:

  • Name: this compound

  • CAS Number: 21211-22-3

  • Molecular Formula: C₉H₅ClO₂S[1]

  • Hazards: Harmful if swallowed[1][2], causes skin irritation[2][3], causes serious eye irritation[2][3], and may cause respiratory irritation[2][3].

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with side shields.[4] A full-face shield should be worn over goggles when there is a higher risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to chlorinated compounds.[5] Always inspect gloves for integrity before use and wash them before removal. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a dust mask type N95 (US), should be used.[1]

Experimental Protocol: Safe Handling and Disposal

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[7]

  • Verify that all necessary PPE is available and in good condition.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

2. Handling the Compound:

  • Work in a designated area, preferably within a chemical fume hood, to control exposure.

  • Avoid generating dust.[4] Use appropriate tools to handle the solid material.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[8]

  • Wash hands thoroughly after handling.[6]

3. Spill Management:

  • In the event of a spill, evacuate the area and prevent unauthorized entry.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials, such as sawdust.

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

5. Disposal Plan:

  • Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations for hazardous waste.[5]

  • Do not dispose of the chemical down the drain or in household waste.

  • All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[5]

Workflow for Personal Protective Equipment Usage

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_post Post-Handling Phase start Assess Task and Potential for Exposure ppe_check Inspect PPE for Integrity start->ppe_check Proceed to PPE Check don_ppe Don PPE in Correct Sequence (Gloves Last) ppe_check->don_ppe If PPE is intact handling Handle this compound in Fume Hood don_ppe->handling spill Spill Occurs? handling->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes continue_handling Continue Handling spill->continue_handling No spill_protocol->continue_handling doff_ppe Doff PPE in Correct Sequence (Gloves First) continue_handling->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal hand_wash Wash Hands Thoroughly disposal->hand_wash end Procedure Complete hand_wash->end

Caption: PPE workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.